Bis-Bromoacetamido-PEG11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54Br2N2O13/c29-25-27(33)31-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-32-28(34)26-30/h1-26H2,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBOGVBIQGRVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54Br2N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-Bromoacetamido-PEG11: A Homobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that plays a pivotal role in modern bioconjugation chemistry. Characterized by two thiol-reactive bromoacetamide groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, this reagent offers a versatile platform for covalently linking biomolecules. Its principal applications lie in the development of sophisticated therapeutics and research tools, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG11 linker enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the linked moieties. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, reaction mechanisms, and detailed protocols for its application in protein crosslinking, ADC development, and PROTAC synthesis.
Introduction
In the landscape of drug development and proteomics, the ability to specifically and stably link biological molecules is paramount. Homobifunctional crosslinkers are instrumental in this regard, enabling the formation of covalent bonds between two molecules. This compound has emerged as a valuable tool due to its specific reactivity towards sulfhydryl groups found in the cysteine residues of proteins and peptides.[1][2][3]
The structure of this compound comprises three key components:
-
Two Bromoacetamide Groups: These are the reactive moieties that specifically form stable thioether bonds with sulfhydryl groups.[2] The bromoacetyl group is a potent electrophile, and the bromide ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions with thiols.[4][]
-
A Polyethylene Glycol (PEG) Spacer: The 11-unit PEG chain is a flexible, hydrophilic spacer that imparts several advantageous properties to the crosslinker and the resulting conjugate. These include increased water solubility, reduced aggregation, and minimized steric hindrance.[2]
-
Homobifunctional Nature: Having identical reactive groups at both ends allows for the straightforward crosslinking of two thiol-containing molecules or the intramolecular crosslinking of a single polypeptide chain.
This guide will delve into the technical details of utilizing this compound in various research and development contexts.
Physicochemical and Reactive Properties
A thorough understanding of the properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C28H54Br2N2O13 | [4][6] |
| Molecular Weight | 786.6 g/mol | [4][6] |
| CAS Number | 951308-86-4 | [2][4][][6] |
| Appearance | Solid or viscous liquid | [7] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [4][6] |
| Reactive Groups | Bromoacetamide | [1][2] |
| Target Functional Group | Sulfhydryl (-SH) | [1][3] |
| Resulting Bond | Thioether | [2] |
| Storage Conditions | -20°C, protect from moisture | [4][6] |
Core Applications and Methodologies
This compound is a versatile tool with applications spanning from fundamental protein research to the development of targeted therapeutics.
Protein Crosslinking for Structural and Functional Studies
Homobifunctional crosslinkers like this compound are employed to study protein-protein interactions and protein conformation. By covalently linking proteins that are in close proximity, it is possible to "capture" transient interactions for subsequent analysis by techniques such as mass spectrometry.
-
Protein Preparation: Ensure the protein sample is in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-8.0) and free of thiol-containing reagents. If necessary, reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20-50 fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent that contains a thiol group, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 20-50 mM. Incubate for 15-20 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry to identify crosslinked peptides and proteins.
Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link a thiol-containing drug to the antibody.
-
Antibody Preparation: Reduce the interchain disulfide bonds of a monoclonal antibody using a mild reducing agent like TCEP to generate free thiol groups.
-
Drug-Linker Conjugation (if necessary): If the cytotoxic drug does not already contain a thiol group, it may need to be derivatized.
-
Conjugation Reaction: React the reduced antibody with a molar excess of this compound that has been pre-reacted with the thiol-containing drug at one end. Alternatively, a two-step approach can be used where the antibody is first reacted with the crosslinker, followed by the addition of the drug. The reaction is typically carried out in a physiological buffer (pH ~7.4).
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography or protein A affinity chromatography to remove unconjugated antibody, drug, and linker.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro and in vivo efficacy.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[] this compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand, provided one or both ligands are modified to contain a thiol group.
-
Ligand Preparation: Synthesize or procure a ligand for the target protein and a ligand for an E3 ligase (e.g., VHL or CRBN ligands). One or both ligands must be functionalized with a thiol group.
-
Stepwise Conjugation:
-
React the thiol-containing E3 ligase ligand with a molar excess of this compound in a suitable organic solvent.
-
Purify the resulting mono-substituted linker-ligand conjugate.
-
React the purified conjugate with the thiol-containing target protein ligand to form the final PROTAC molecule.
-
-
Purification: Purify the final PROTAC using chromatographic techniques such as HPLC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using mass spectrometry and NMR.
-
Biological Evaluation: Assess the ability of the PROTAC to induce the degradation of the target protein in cell-based assays.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in the application of this compound.
Conclusion
This compound is a powerful and versatile homobifunctional crosslinker for researchers, scientists, and drug development professionals. Its specific reactivity towards thiol groups, combined with the beneficial properties of the PEG11 spacer, makes it a valuable tool for a wide range of applications, from fundamental studies of protein structure and function to the development of next-generation targeted therapeutics like ADCs and PROTACs. The detailed methodologies and conceptual workflows presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory. As with any chemical reagent, empirical optimization of reaction conditions is essential to achieve the desired outcome for each specific application.
References
Synthesis of Bis-Bromoacetamido-PEG11 Crosslinker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the Bis-Bromoacetamido-PEG11 crosslinker. This homobifunctional crosslinker is a valuable tool in bioconjugation, particularly for linking thiol-containing molecules and in the development of Proteolysis Targeting Chimeras (PROTACs). The discrete PEG11 spacer enhances solubility and provides a flexible bridge between conjugated molecules. This document outlines a representative synthetic pathway, including detailed experimental protocols, purification methods, and characterization data.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two terminal bromoacetamide groups. These groups are reactive towards nucleophiles, especially the sulfhydryl groups of cysteine residues in proteins and peptides, forming stable thioether bonds.[1] The PEG11 spacer, consisting of eleven ethylene (B1197577) glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[2][] Key applications include the crosslinking of proteins, the development of antibody-drug conjugates (ADCs), and the synthesis of PROTACs, where it can link a target protein ligand to an E3 ligase ligand.[1]
Chemical Structure:
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis or acquisition of the diamino-PEG11 precursor. The second, and key, step is the bromoacetylation of the terminal primary amine groups of the diamino-PEG11.
Overall Synthetic Scheme
Caption: General synthetic scheme for this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on typical reaction conditions and product specifications from various suppliers.
| Parameter | Step 1: Amination of PEG11 | Step 2: Bromoacetylation | Final Product Specifications |
| Starting Material | Undecaethylene Glycol | Diamino-PEG11 | - |
| Key Reagents | Tosyl chloride, Ammonia or Sodium Azide (B81097) followed by reduction | Bromoacetyl bromide or Bromoacetic anhydride, Triethylamine (B128534) | - |
| Solvent | Dichloromethane (B109758), Toluene | Dichloromethane, Chloroform (B151607) | - |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 12-24 hours | 2-4 hours | - |
| Typical Yield | >90% | >85% | - |
| Purity (as sold) | - | - | >95% |
| Molecular Formula | C22H48N2O10 | - | C28H54Br2N2O13 |
| Molecular Weight | ~500 g/mol | - | ~786.6 g/mol [2] |
| CAS Number | 479200-82-3 (for Diamino-PEG11) | - | 951308-86-4[2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Diamino-PEG11 (Representative Protocol)
The synthesis of the diamino-PEG11 precursor can be achieved by the conversion of the terminal hydroxyl groups of undecaethylene glycol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source.
Caption: Workflow for the synthesis of Diamino-PEG11.
Materials:
-
Undecaethylene Glycol
-
Tosyl Chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium Azide
-
Dimethylformamide (DMF)
-
Palladium on Carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Tosylation: Dissolve undecaethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add tosyl chloride (2.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ditosyl-PEG11.
-
Azidation: Dissolve the ditosyl-PEG11 (1 equivalent) in DMF and add sodium azide (5 equivalents). Heat the mixture to 80-100 °C and stir for 12 hours. Cool the reaction to room temperature, dilute with water, and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield diazido-PEG11.
-
Reduction: Dissolve the diazido-PEG11 in methanol (B129727) and add a catalytic amount of 10% Pd/C. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Diamino-PEG11.
Step 2: Synthesis of this compound (Bromoacetylation)
This step involves the acylation of the primary amine groups of Diamino-PEG11 with a bromoacetylating agent.
Caption: Workflow for the bromoacetylation of Diamino-PEG11.
Materials:
-
Diamino-PEG11
-
Bromoacetyl bromide (or Bromoacetic anhydride)
-
Triethylamine (or Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve Diamino-PEG11 (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromoacetyl bromide (2.2 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield pure this compound.
Purification and Characterization
Purification: The final product is typically purified by silica gel column chromatography. Due to the polar nature of the PEG chain, a polar solvent system such as a gradient of methanol in dichloromethane or chloroform is often required for elution. The purification of PEG-containing compounds can sometimes be challenging due to streaking on TLC and broad elution from the column. Careful selection of the solvent system and a slow gradient are recommended for optimal separation.
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet corresponding to the methylene (B1212753) protons adjacent to the amide nitrogen, a singlet for the bromoacetyl methylene protons, and a complex multiplet for the PEG backbone protons.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbons of the amide, the methylene carbons adjacent to the bromine, and the repeating ethylene glycol units.
-
Note: Specific NMR data is often available upon request from commercial suppliers.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product. The expected mass would correspond to the molecular formula C28H54Br2N2O13.
-
-
Purity:
-
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy. Commercial products generally have a purity of >95%.
-
Storage and Handling
This compound should be stored at -20°C and protected from moisture. It is advisable to allow the container to warm to room temperature before opening to prevent condensation. For ease of handling, stock solutions can be prepared in dry solvents such as DMSO or DMF and stored frozen.
Conclusion
The synthesis of this compound is a straightforward process for chemists familiar with standard organic synthesis techniques. The key steps involve the preparation of a diamino-PEG11 precursor followed by bromoacetylation. Proper purification and characterization are crucial to ensure the quality and reactivity of the final crosslinker for its intended applications in bioconjugation and drug development.
References
An In-depth Technical Guide to the Reactivity of Bis-Bromoacetamido-PEG11 with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that has become an invaluable tool in chemical biology, proteomics, and drug development. Structurally, it consists of two bromoacetamide groups connected by a flexible, hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The bromoacetamide moieties are highly reactive towards sulfhydryl (thiol) groups, making this reagent particularly effective for targeting cysteine residues in proteins and peptides.[3]
The dual reactivity allows for the formation of stable thioether bonds, enabling the covalent linkage of two cysteine residues.[1][4] This can be used to study protein-protein interactions, elucidate the three-dimensional structure of protein complexes, or to conjugate proteins with other molecules such as therapeutic payloads or probes.[2][5] The PEG11 spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and provides a defined spacer length for structural studies.[1][6] This guide provides a comprehensive overview of the core principles governing the reactivity of this compound, detailed experimental protocols, and key considerations for its successful application.
Core Principles of Reactivity
Reaction Mechanism: Nucleophilic Substitution
The reaction between the bromoacetamide group of this compound and the thiol group of a cysteine residue proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[3]
-
Deprotonation: The reaction is highly dependent on the deprotonation of the cysteine thiol (-SH) to its more nucleophilic thiolate anion (-S⁻) form. This equilibrium is governed by the pKa of the cysteine thiol (typically around 8.3-8.5) and the pH of the reaction buffer.[3][7]
-
Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile, attacking the electrophilic methylene (B1212753) carbon adjacent to the bromine atom on the bromoacetamide group.
-
Bond Formation and Leaving Group Departure: This attack results in the formation of a stable, covalent thioether bond and the displacement of the bromide ion, which is an excellent leaving group.[6][]
The resulting thioether linkage is highly stable, making it suitable for applications where irreversible conjugation is required.[1][9]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Bis-Bromoacetamido-PEG | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-Bromoacetamido-PEG11: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that has garnered significant attention in the fields of bioconjugation, proteomics, and drug development. Its structure features a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two bromoacetamide groups. This unique architecture imparts desirable properties, including enhanced water solubility and a defined spacer length, making it a versatile tool for covalently linking molecules. The bromoacetamide functional groups exhibit high reactivity towards thiol groups, forming stable thioether bonds, which is particularly useful for conjugating peptides, proteins, and other thiol-containing biomolecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and application, and illustrates its utility in advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and performance in various applications. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C28H54Br2N2O13 | [1][2] |
| Molecular Weight | 786.6 g/mol | [1][2] |
| Appearance | Solid or viscous liquid | [3] |
| Purity | ≥95% | [4][5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, Methylene Chloride, Methanol, Acetonitrile (B52724) | [6][7] |
| Reactivity | Reacts with thiols (sulfhydryl groups) to form stable thioether bonds.[4][5] Optimal reactivity is observed at a pH range of 7.5-8.5.[4] | |
| Storage Conditions | Store at -20°C.[2][8] The compound is hygroscopic and should be protected from moisture.[8] |
Experimental Protocols
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure and purity of this compound.
-
Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Analysis : The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone (a prominent signal around 3.5-3.7 ppm) and the bromoacetyl groups (protons adjacent to the bromine and carbonyl groups). The integration of these peaks can be used to confirm the structure and assess purity.
-
¹³C NMR Analysis : Carbon NMR will provide further structural confirmation, with distinct signals for the carbons in the PEG chain and the bromoacetamide moieties.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the crosslinker.
-
System : A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase : A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is commonly used.
-
Detection : UV detection at a wavelength where the amide bonds absorb (e.g., 214 nm) can be used.
-
Analysis : The purity is determined by the peak area of the main component relative to the total peak area in the chromatogram.
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Technique : Electrospray ionization mass spectrometry (ESI-MS) is a common method.
-
Sample Preparation : A dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water) is infused into the mass spectrometer.
-
Analysis : The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.
Bioconjugation Protocol: Protein Crosslinking
This protocol outlines a general procedure for crosslinking thiol-containing proteins using this compound.
Materials:
-
Protein of interest (containing free thiol groups)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris) as they can have competing reactions at higher pH.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds in the protein need to be reduced to generate free thiols.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation :
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If reduction of disulfide bonds is necessary, add DTT or TCEP to a final concentration of 10-20 mM and incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Crosslinking Reaction :
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching :
-
To stop the reaction, add the quenching reagent to a final concentration that is in molar excess of the initial this compound concentration.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification :
-
Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
-
Analysis :
-
Analyze the crosslinked product using SDS-PAGE, which will show the formation of higher molecular weight species.
-
Further characterization can be performed using mass spectrometry to identify the crosslinked peptides.
-
Mandatory Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Bis-Bromoacetamido-PEG11 Spacer: Arm Length, Flexibility, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bis-Bromoacetamido-PEG11 spacer is a homobifunctional crosslinking reagent that has emerged as a critical tool in the fields of bioconjugation, diagnostics, and therapeutics. Its precisely defined structure, featuring a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) chain flanked by two thiol-reactive bromoacetamido groups, offers a unique combination of properties. This guide provides a comprehensive overview of the spacer's physicochemical characteristics, with a particular focus on its arm length and flexibility, and details its application in key experimental workflows.
Core Properties and Data Presentation
The this compound spacer is valued for its discrete nature (dPEG®), meaning it is a single molecular weight compound rather than a polydisperse mixture. This uniformity is crucial for reproducibility in bioconjugation applications.
| Property | Value | References |
| Molecular Weight | 786.54 g/mol | [1][2] |
| Chemical Formula | C₂₈H₅₄Br₂N₂O₁₃ | [1][2] |
| Purity | > 97% | [1][2] |
| Spacer Arm Length | 44 atoms | [1][2] |
| Spacer Arm Distance | 47.5 Å | [1][2] |
| Solubility | Methylene Chloride, Methanol, DMSO, Acetonitrile, DMAC | [1][2] |
| Reactive Groups | Bromoacetamido | [1][2] |
| Target Functionality | Thiols (Sulfhydryls) | [1][2] |
| Storage Conditions | -20°C, protect from moisture | [1][2] |
Spacer Arm Length and its Significance
The well-defined length of the PEG11 spacer arm, approximately 47.5 angstroms, is a key feature that dictates its utility. This "medium-length" spacer provides sufficient distance to:
-
Bridge Distances Within or Between Proteins: Effectively crosslink cysteine residues that are spatially separated within a single protein or between interacting proteins.
-
Reduce Steric Hindrance: The extended spacer arm minimizes the potential for the conjugated molecules to interfere with the biological activity of the target proteins.
-
Enhance Solubility: The hydrophilic nature of the PEG chain improves the solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[3]
Spacer Flexibility and Conformational Dynamics
The PEG11 chain is inherently flexible due to the rotational freedom of its C-O bonds. This flexibility is advantageous in bioconjugation as it allows the reactive ends to orient themselves optimally for reaction with target thiol groups.
Molecular dynamics (MD) simulations have provided insights into the conformational behavior of PEG11 spacers. Studies have shown that a PEG11 spacer has a minimal impact on the conformational properties of small, neutral peptides. However, for highly charged peptides, the spacer can have a more significant effect on their conformation.
Experimentally, the flexibility and conformational dynamics of PEGylated molecules can be assessed using a variety of biophysical techniques:
-
Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size, shape, and conformation of macromolecules in solution.[4][5][6] By comparing the scattering profiles of a protein before and after conjugation with the this compound spacer, changes in the overall shape and flexibility can be determined.
-
Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring distances on the nanometer scale.[7][8][9][10][11] By attaching a FRET donor and acceptor pair to the two molecules being crosslinked, the flexibility and average end-to-end distance of the PEG11 spacer can be probed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the conformation and dynamics of molecules.[12][13][14][15][16] Specific NMR experiments can be used to study the local environment and flexibility of the PEG11 chain within a bioconjugate.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol outlines a general procedure for crosslinking two proteins (Protein A and Protein B) containing free sulfhydryl groups using this compound.
Materials:
-
Protein A (with at least one free cysteine)
-
Protein B (with at least one free cysteine)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M 2-Mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column
-
SDS-PAGE reagents and equipment
-
Western Blotting reagents and equipment
Procedure:
-
Protein Preparation:
-
Ensure Protein A and Protein B are in a suitable buffer, free of any thiol-containing reagents. If necessary, perform a buffer exchange.
-
If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat them with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.
-
-
Crosslinker Preparation:
-
Allow the this compound vial to come to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine Protein A and Protein B in the Reaction Buffer. The optimal molar ratio of the two proteins should be determined empirically.
-
Add the this compound stock solution to the protein mixture. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein with the lower concentration.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to react with any unreacted bromoacetyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Crosslinked Product:
-
Analysis of the Crosslinked Product:
-
Analyze the collected fractions by SDS-PAGE under reducing conditions.[22][23][24][25][26] A new band corresponding to the molecular weight of the Protein A-PEG11-Protein B conjugate should be visible.
-
Confirm the identity of the crosslinked product by Western Blotting using antibodies specific for Protein A and Protein B.
-
Protocol 2: Synthesis of a PROTAC (Proteolysis-Targeting Chimera)
This protocol provides a general workflow for the synthesis of a PROTAC molecule using a this compound linker to connect a target protein ligand and an E3 ligase ligand. This example assumes one ligand has a free thiol and the other is modified to contain a thiol.
Materials:
-
Target Protein Ligand (with a suitable functional group for introducing a thiol)
-
E3 Ligase Ligand (with a free thiol)
-
This compound
-
Thiolation reagent (e.g., N-succinimidyl S-acetylthioacetate - SATA)
-
Deacetylation solution (e.g., hydroxylamine)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Anhydrous DMF or DMSO
-
HPLC system for purification and analysis
Procedure:
-
Thiolation of the Target Protein Ligand:
-
React the target protein ligand with a thiolation reagent like SATA to introduce a protected thiol group.
-
De-protect the thiol group using a deacetylation solution to generate a free sulfhydryl.
-
Purify the thiolated ligand using HPLC.
-
-
First Conjugation Step:
-
Dissolve the thiolated E3 ligase ligand in the Reaction Buffer.
-
Add a molar excess of this compound (dissolved in DMF or DMSO) to the ligand solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the E3 Ligand-PEG11-Bromoacetamide intermediate.
-
Purify the intermediate using HPLC.
-
-
Second Conjugation Step:
-
Dissolve the purified E3 Ligand-PEG11-Bromoacetamide intermediate and the thiolated target protein ligand in the Reaction Buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization of the PROTAC:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for protein-protein crosslinking.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The this compound spacer is a versatile and powerful tool for researchers in the life sciences. Its well-defined length, inherent flexibility, and hydrophilic nature provide significant advantages in a range of applications, from fundamental studies of protein-protein interactions to the development of novel therapeutics like PROTACs. The detailed protocols and analytical strategies presented in this guide offer a solid foundation for the successful implementation of this valuable crosslinking reagent in the laboratory.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-angle X-ray Scattering (SAXS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Small-angle X-ray scattering - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. people.bu.edu [people.bu.edu]
- 8. Christoph Gohlke [cgohlke.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. goldbio.com [goldbio.com]
- 20. waters.com [waters.com]
- 21. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Protein analysis SDS PAGE [qiagen.com]
- 25. neobiotechnologies.com [neobiotechnologies.com]
- 26. Western blotting guide: Part 2, Protein separation by SDS-PAGE [jacksonimmuno.com]
An In-Depth Technical Guide to the Homobifunctional Nature of Bis-Bromoacetamido-PEG11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, proteomics, and drug development. Its unique architecture, featuring two bromoacetamido groups at either end of a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of molecules containing sulfhydryl (-SH) groups, primarily the side chains of cysteine residues in proteins. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, complete with experimental protocols and data to facilitate its effective use in research and development.
The core of this compound's functionality lies in its bromoacetamido moieties. These groups are highly reactive towards nucleophilic sulfhydryl groups, forming stable thioether bonds. The PEG11 linker imparts several advantageous properties, including increased hydrophilicity to the crosslinker and the resulting conjugate, which can enhance solubility and reduce aggregation.[1] The flexibility of the PEG chain also minimizes steric hindrance, allowing for efficient crosslinking of biomolecules.[1]
Chemical Properties and Reactivity
This compound is characterized by its two identical bromoacetamide functional groups, making it a homobifunctional crosslinker.[1] This symmetrical design is ideal for linking two sulfhydryl-containing molecules or for intramolecular crosslinking within a single polypeptide chain.
Reaction with Thiols
The primary reaction of this compound involves the nucleophilic attack of a deprotonated thiol (thiolate) on the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a highly stable thioether linkage.[][]
Key Reaction Parameters:
-
pH: The reaction rate is significantly influenced by pH. The optimal pH range for the reaction of bromoacetyl groups with thiols is between 8.0 and 9.0.[4] At this pH, a sufficient concentration of the more nucleophilic thiolate anion is present to drive the reaction forward efficiently.
-
Specificity: Bromoacetamides exhibit high selectivity for cysteine residues. While some reactivity with other nucleophilic residues like histidine and methionine can occur, it is generally much slower and less significant, especially under controlled pH conditions.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄Br₂N₂O₁₃ | [8] |
| Molecular Weight | 786.55 g/mol | [8] |
| Spacer Arm Length | ~50.1 Å | |
| Reactivity | Thiol (-SH) groups | [1] |
| Optimal pH | 8.0 - 9.0 | [4] |
Table 2: Comparison of Bromoacetamide and Maleimide Crosslinkers
| Feature | Bromoacetamide | Maleimide | Reference |
| Reactive Group | Bromoacetyl | Maleimidyl | |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | |
| Optimal pH | 8.0 - 9.0 | 6.5 - 7.5 | [4] |
| Reaction Rate | Slower | Faster | [4] |
| Bond Stability | Highly Stable (Irreversible) | Less Stable (Reversible) | [][5] |
| Side Reactions | Minimal with other residues | Potential for reaction with lysines at higher pH |
Mandatory Visualization
Experimental Protocols
Protocol 1: Crosslinking of Bovine Serum Albumin (BSA) with this compound
This protocol provides a general method for crosslinking a model protein, BSA, which contains cysteine residues.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare BSA Solution: Dissolve BSA in PBS (pH 8.0) to a final concentration of 1 mg/mL.
-
Prepare Crosslinker Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Crosslinking Reaction: Add the this compound stock solution to the BSA solution to achieve a final molar excess of the crosslinker (e.g., 20-fold molar excess over BSA). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
Mix an aliquot of the quenched reaction mixture with SDS-PAGE sample buffer (with and without a reducing agent like DTT or β-mercaptoethanol).
-
Run the samples on a polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
Analyze the gel for the appearance of higher molecular weight bands corresponding to crosslinked BSA dimers, trimers, and oligomers.
-
Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines a general workflow for conjugating a thiol-containing drug linker to an antibody via its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-Drug conjugate
-
Conjugation buffer: PBS with 5 mM EDTA, pH 8.0
-
Quenching solution: N-acetylcysteine solution
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in conjugation buffer.
-
Add a 2 to 5-fold molar excess of TCEP or DTT to the antibody solution to partially or fully reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation:
-
Immediately add the this compound-Drug conjugate (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker over the antibody is a common starting point.[9]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution (relative to the drug-linker) to cap any unreacted bromoacetamido groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), or UV-Vis spectroscopy.[10][11]
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the conjugate by SDS-PAGE under reducing and non-reducing conditions.
-
Applications
The homobifunctional and thiol-reactive nature of this compound makes it a versatile reagent for a range of applications in life sciences.
Protein-Protein Interaction Studies
Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes.[12][13] this compound can be used to covalently trap interacting proteins that are in close proximity, allowing for their subsequent identification by mass spectrometry. The defined spacer arm length provides distance constraints that can be used in computational modeling of protein complex structures.[14]
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, this compound serves as a stable linker to attach cytotoxic drugs to monoclonal antibodies.[1] The bromoacetamide groups react with cysteine residues that are either naturally present or have been engineered into the antibody, or with thiols generated by the reduction of interchain disulfide bonds. The high stability of the resulting thioether bond is crucial to prevent premature drug release in circulation, thereby enhancing the therapeutic window of the ADC.[][5]
PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be adapted to synthesize homobifunctional PROTACs or used as a component in more complex PROTAC designs where thiol-reactivity is desired.[1]
Conclusion
This compound is a powerful and versatile homobifunctional crosslinker with significant applications in protein chemistry, proteomics, and drug development. Its specific reactivity towards thiols, the high stability of the formed thioether bond, and the beneficial properties of the PEG spacer make it an excellent choice for creating stable bioconjugates. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows, ultimately advancing our understanding of biological systems and enabling the development of novel therapeutics.
References
- 1. This compound | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. agilent.com [agilent.com]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 14. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugation with Bis-Bromoacetamido-PEG11
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using the homobifunctional, thiol-reactive linker, Bis-Bromoacetamido-PEG11. The protocol covers antibody reduction, drug-linker conjugation, purification of the resulting Antibody-Drug Conjugate (ADC), and methods for its characterization.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[][2] The linker molecule connecting the antibody and the drug is a critical component that influences the stability, solubility, and efficacy of the ADC.[3]
This compound is a hydrophilic, homobifunctional crosslinker. It contains two bromoacetamide groups that react specifically with thiol (sulfhydryl) groups to form stable thioether bonds.[4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.[3][5] This protocol focuses on the conjugation to cysteine residues within the antibody, which are typically made available by the reduction of interchain disulfide bonds.[]
Reaction Principle and Workflow
The conjugation process involves three main stages:
-
Antibody Reduction: Selective reduction of the antibody's interchain disulfide bonds to generate free thiol (-SH) groups.
-
Conjugation: Reaction of the free thiol groups with the bromoacetamide groups of the this compound linker, which is pre-attached to the drug payload.
-
Purification and Analysis: Removal of unreacted drug-linker, reducing agents, and other impurities, followed by characterization of the ADC to determine purity and the drug-to-antibody ratio (DAR).
Chemical Reaction
The core of the conjugation is the S-alkylation reaction between a thiol group from a cysteine residue on the reduced antibody and a bromoacetamide group on the drug-linker complex. This reaction forms a stable thioether bond.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody
This protocol aims to reduce the interchain disulfide bonds of a typical IgG1 antibody to generate free thiols for conjugation.
Materials:
-
Monoclonal Antibody (mAb): e.g., 10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP): 10 mM stock solution in water
-
Reduction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Desalting Column: e.g., Sephadex G-25
Procedure:
-
Prepare the antibody solution to a final concentration of 5 mg/mL in the Reduction Buffer.
-
To achieve a target of 4 free thiols per antibody (DAR of 4), add 2.1 molar equivalents of TCEP to the antibody solution. For a DAR of 8, approximately 4.2 equivalents may be needed.[7] The optimal TCEP concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.[7]
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with Reduction Buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation with Drug-Bis-Bromoacetamido-PEG11
Materials:
-
Reduced mAb from Protocol 1
-
Drug-Bis-Bromoacetamido-PEG11: 10 mM stock solution in DMSO
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 8.0
-
Quenching Solution: 100 mM N-acetylcysteine in water
Procedure:
-
Adjust the pH of the reduced antibody solution to 8.0 by adding a small volume of 0.5 M Sodium Borate buffer, pH 8.5. The bromoacetyl-thiol reaction is more efficient at a slightly alkaline pH.[2][8]
-
Add the desired molar excess of the Drug-Bis-Bromoacetamido-PEG11 solution to the reduced antibody. A common starting point is a 1.5 to 2-fold molar excess of the linker-drug per free thiol.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
To quench the reaction, add the Quenching Solution to a final concentration of 10 mM (a 20-fold excess over the drug-linker) to cap any unreacted bromoacetamide groups.[7]
-
Incubate for an additional 30 minutes at room temperature.
Protocol 3: ADC Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
Crude ADC mixture from Protocol 2
-
SEC Column suitable for antibody purification
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of Purification Buffer.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC with Purification Buffer. The ADC, being a large molecule (~150 kDa), will elute first, while smaller molecules like the excess drug-linker and quenching reagent will be retained longer.[9][10]
-
Collect fractions and monitor the protein elution profile at 280 nm.
-
Pool the fractions containing the purified ADC.
-
Determine the final concentration of the purified ADC and store it at 4°C (short-term) or -80°C (long-term).
Characterization and Data Analysis
Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. As the hydrophobic drug is added, the ADC becomes more hydrophobic and elutes later.[4][11][12]
Materials:
-
HIC Column: e.g., TSKgel Butyl-NPR
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject 10-20 µg of the purified ADC.
-
Run a linear gradient from high salt (e.g., 90% A) to low salt (e.g., 100% B) over 20-30 minutes to elute the ADC species.
-
Monitor the chromatogram at 280 nm. Peaks corresponding to ADCs with DAR 0, 2, 4, 6, and 8 will be resolved.
-
Calculate the average DAR using the following formula:[][14] Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Data Presentation
The following table summarizes expected results from a typical conjugation experiment.
| Parameter | Target Value | Result | Method |
| Antibody Concentration | 5.0 mg/mL | 4.8 mg/mL | A280 Spectroscopy |
| Molar Ratio (Linker:Ab) | 8:1 | 8:1 | --- |
| Conjugation Yield | > 80% | 85% | Protein Quantification |
| Average DAR | 4.0 | 3.8 | HIC-HPLC / Mass Spec |
| Purity (Monomer %) | > 95% | 97% | SEC-HPLC |
| Unconjugated Drug-Linker | < 1% | < 0.5% | RP-HPLC |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |
| Hydrolysis of bromoacetamide linker. | Prepare drug-linker solution immediately before use. Avoid high pH for extended periods. | |
| High DAR / Aggregation | Over-reduction of antibody (intramolecular disulfides). | Decrease TCEP concentration or incubation time. |
| High molar excess of hydrophobic drug-linker. | Reduce the molar ratio of drug-linker to antibody. | |
| Low ADC Recovery | Non-specific binding to purification column. | Use a well-passivated SEC column. Include a small amount of non-ionic surfactant in the buffer if necessary. |
| Aggregation and precipitation. | Perform conjugation at a lower antibody concentration. Ensure the PEG linker provides sufficient solubility. |
References
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Bis-Bromoacetamido-PEG11 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent designed for the covalent stabilization of protein-protein interactions (PPIs). This reagent features two bromoacetamide groups at either end of a flexible, hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moieties are highly reactive towards sulfhydryl groups found in cysteine residues, forming stable thioether bonds.[1][2] This cysteine-specific reactivity offers a more targeted approach to crosslinking compared to more common amine-reactive crosslinkers, as cysteine is a less abundant amino acid.[2]
The PEG11 spacer arm enhances the water solubility of the crosslinker and the resulting protein complexes, which can help to reduce aggregation and improve sample handling.[1][3] The flexibility of the PEG chain also allows for the capture of protein interactions within a specific distance range. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of this compound for studying PPIs.
Chemical Properties and Specifications
| Property | Value | Reference |
| Chemical Name | This compound | [1][3] |
| CAS Number | 951308-86-4 | [1][3] |
| Molecular Weight | ~786.6 g/mol | [3] |
| Spacer Arm Length | ~47.5 Å (44 atoms) | [4] |
| Reactive Groups | Bromoacetamide | [1] |
| Target Residues | Cysteine (sulfhydryl groups) | |
| Storage | Store at -20°C, protect from moisture. | [4] |
Principle of Reaction
The crosslinking reaction with this compound occurs in a single step. The bromoacetamide groups react with the thiol side chains of cysteine residues via nucleophilic substitution, forming a stable thioether linkage and releasing hydrogen bromide. For a successful crosslink to occur between two proteins, cysteine residues on each interacting partner must be located within the spacer arm distance of the crosslinker.
Applications in Protein-Protein Interaction Studies
This compound is a valuable tool for:
-
Stabilizing Transient or Weak Interactions: By covalently linking interacting proteins, this reagent allows for the capture and subsequent identification of PPIs that might otherwise be lost during purification or analysis.
-
Mapping Interaction Interfaces: The defined spacer arm length provides distance constraints that can be used in computational modeling to map the binding sites of proteins.
-
Structural Elucidation of Protein Complexes: Crosslinking combined with mass spectrometry (XL-MS) can provide low-resolution structural information about protein complexes.
-
PROTAC and ADC Development: Beyond studying endogenous PPIs, this linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it connects a target protein ligand to an E3 ligase ligand or a cytotoxic drug, respectively.[1]
Experimental Protocols
General Considerations
-
Buffer Selection: Use buffers that are free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). Phosphate-buffered saline (PBS) or HEPES buffer at a pH of 7.2-8.0 is recommended.
-
Protein Purity and Concentration: It is advisable to use purified proteins to minimize non-specific crosslinking. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.
-
Control Reactions: Always include control reactions, such as no crosslinker and single protein controls, to identify non-specific crosslinking and oligomerization.
Protocol 1: Crosslinking of Purified Proteins for SDS-PAGE Analysis
This protocol is designed to qualitatively assess protein-protein interactions by observing a shift in molecular weight on an SDS-PAGE gel.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Purified protein samples in a thiol-free buffer (e.g., PBS, pH 7.5)
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis system
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Set up Crosslinking Reaction: In a microcentrifuge tube, combine the interacting protein partners at the desired molar ratio.
-
Add Crosslinker: Add the this compound stock solution to the protein mixture to achieve a final concentration that is typically in a 20- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any unreacted bromoacetamide groups. Incubate for 15 minutes at room temperature.
-
Analyze by SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction, heat the sample, and analyze the results by SDS-PAGE. The formation of a higher molecular weight band corresponding to the crosslinked protein complex indicates a successful interaction.
Protocol 2: Crosslinking for Mass Spectrometry (XL-MS) Analysis
This protocol outlines a general workflow for identifying crosslinked peptides by mass spectrometry to map interaction sites.
Materials:
-
All materials from Protocol 1
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns for desalting
-
LC-MS/MS system
Procedure:
-
Perform Crosslinking: Follow steps 1-5 from Protocol 1.
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: Analyze the desalted peptide mixture using an LC-MS/MS system.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx, MeroX) to identify the crosslinked peptides from the MS/MS data.
Data Presentation
Table 1: Comparative Properties of Common Crosslinker Chemistries
| Feature | Bromoacetamide (e.g., this compound) | Maleimide | NHS Ester |
| Target Residue(s) | Cysteine | Cysteine | Lysine, N-terminus |
| Reactive Group | Bromoacetyl | Maleimidyl | N-hydroxysuccinimide |
| Bond Formed | Thioether | Thioether | Amide |
| Optimal pH Range | 7.2 - 8.0 | 6.5 - 7.5 | 7.0 - 8.5 |
| Specificity | High for thiols | High for thiols | High for primary amines |
| Advantages | Stable bond, good alternative to maleimides. | High reactivity with thiols. | Targets abundant surface residues. |
| Disadvantages | Slower reaction rate than maleimides.[4] | Can undergo hydrolysis, potential for side reactions at higher pH. | May not be suitable if lysines are in the active site. |
Visualizations
Experimental Workflow for XL-MS
Caption: General workflow for protein-protein interaction analysis using this compound and mass spectrometry.
Hypothetical Signaling Pathway Elucidation
Caption: Example signaling cascade where crosslinking could confirm the Receptor-Adaptor protein interaction.
References
Application Notes and Protocols for Crosslinking Intracellular Proteins with Bis-Bromoacetamido-PEG11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent designed for the covalent linkage of proteins and other biomolecules containing free sulfhydryl groups. This reagent is particularly useful for studying protein-protein interactions within the cellular environment. Its structure features two bromoacetamide groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moieties react specifically with the thiol groups of cysteine residues to form stable thioether bonds. The PEG spacer enhances the water solubility of the crosslinker and the resulting protein conjugates, which can reduce aggregation and improve accessibility within the crowded intracellular space.
These application notes provide a comprehensive overview of the principles, protocols, and analytical methods for utilizing this compound to investigate intracellular protein complexes.
Principle of Reaction
The crosslinking reaction with this compound is a two-step process involving the sequential reaction of its two bromoacetamide groups with the sulfhydryl groups (-SH) of cysteine residues on proximal proteins. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion. For successful intracellular crosslinking, the reagent must first permeate the cell membrane to access the cytosolic proteins.
Product Information
| Feature | Specification |
| Full Chemical Name | 1,35-Dibromo-5,8,11,14,17,20,23,26,29,32-decaoxa-2,32-diazaheptatriacontan-4,33-dione |
| Molecular Formula | C28H54Br2N2O13 |
| Molecular Weight | 786.54 g/mol |
| Spacer Arm Length | ~47.5 Å |
| CAS Number | 951308-86-4 |
| Reactive Groups | Bromoacetamide (x2) |
| Target Functional Group | Sulfhydryl (-SH) |
| Storage | Store at -20°C, protected from moisture. |
Applications
-
Mapping Protein-Protein Interactions: Identify and characterize both stable and transient interactions between intracellular proteins.
-
Stabilizing Protein Complexes: Covalently link interacting proteins for subsequent purification and analysis by techniques such as immunoprecipitation and mass spectrometry.
-
PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into close proximity.
-
Drug Delivery Systems: The PEGylated nature of the crosslinker can be advantageous in the development of targeted drug delivery systems.
Experimental Protocols
Protocol 1: Intracellular Crosslinking of Cultured Mammalian Cells
This protocol provides a general guideline for the in-situ crosslinking of proteins in cultured mammalian cells. Optimization of crosslinker concentration and incubation time is critical for each cell type and experimental system.
Materials:
-
Cultured mammalian cells
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution: 2-Mercaptoethanol (B42355) or L-cysteine
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 70-90%) in appropriate culture vessels.
-
Preparation of Crosslinker Stock Solution: Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.
-
Cell Preparation:
-
For adherent cells, gently wash the cell monolayer twice with pre-warmed PBS (pH 7.2-7.5).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), wash twice with PBS, and resuspend in PBS at the desired cell density.
-
-
(Optional but Recommended) Reduction of Disulfide Bonds: To increase the availability of free thiols, intracellular disulfide bonds can be reduced prior to crosslinking.
-
Incubate cells with a cell-permeable reducing agent such as TCEP (final concentration 1-5 mM) in PBS for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove the reducing agent.
-
-
Crosslinking Reaction:
-
Dilute the this compound stock solution in PBS to the desired final concentration. A starting concentration range of 0.1-1 mM is recommended for initial optimization.
-
Add the crosslinker solution to the cells and incubate for 30-60 minutes at 37°C with gentle agitation.
-
-
Quenching the Reaction:
-
Terminate the crosslinking reaction by adding a quenching solution containing a final concentration of 5-10 mM 2-Mercaptoethanol or L-cysteine.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
-
Cell Lysis:
-
For adherent cells, aspirate the quenching solution and wash the cells once with ice-cold PBS. Add ice-cold cell lysis buffer and scrape the cells.
-
For suspension cells, pellet the cells, aspirate the supernatant, and resuspend in ice-cold cell lysis buffer.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Downstream Analysis: The clarified supernatant containing the crosslinked proteins is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.
Protocol 2: Analysis of Crosslinked Proteins by SDS-PAGE and Western Blotting
Materials:
-
Clarified cell lysate from Protocol 1
-
4x Laemmli sample buffer (containing SDS and a tracking dye)
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
Western blotting apparatus and reagents
-
Primary and secondary antibodies
Procedure:
-
Sample Preparation: Mix the clarified cell lysate with 4x Laemmli sample buffer. Crucially, for analyzing the crosslinked products, initially omit any reducing agents like DTT or 2-mercaptoethanol from the sample buffer. A parallel sample with a reducing agent can be run to observe the collapse of disulfide-linked and some crosslinked species.
-
Denaturation: Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis according to standard procedures. The appearance of higher molecular weight bands in the crosslinked lanes compared to the non-crosslinked control indicates successful crosslinking.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) and perform Western blotting using antibodies specific to the proteins of interest to confirm the presence of crosslinked complexes.
Data Presentation
Table 1: Optimization of this compound Concentration for Intracellular Crosslinking
| Crosslinker Conc. (mM) | Incubation Time (min) | Target Protein Monomer Intensity (%) | High Molecular Weight Crosslinked Species Intensity (%) |
| 0 (Control) | 60 | 100 | 0 |
| 0.1 | 60 | 85 | 15 |
| 0.5 | 60 | 50 | 50 |
| 1.0 | 60 | 20 | 80 |
| 2.0 | 60 | 10 | 90 (with some aggregation) |
Note: The data presented in this table is illustrative and will vary depending on the cell type, protein abundance, and the specific protein-protein interaction being studied. Intensity is typically determined by densitometry of Western blot bands.
Visualizations
Diagram 1: Experimental Workflow for Intracellular Crosslinking
Caption: Workflow for intracellular protein crosslinking.
Diagram 2: Hypothetical Signaling Pathway Elucidation
Let's consider a hypothetical scenario where this compound is used to investigate the interaction between a kinase (Kinase A) and its substrate (Substrate B) upon growth factor stimulation.
Caption: Investigating a kinase-substrate interaction.
Concluding Remarks
This compound is a valuable tool for the study of intracellular protein-protein interactions. Its thiol-reactivity provides specificity for cysteine residues, and its PEGylated spacer enhances solubility. The provided protocols offer a starting point for researchers to design and optimize their intracellular crosslinking experiments. Successful application of this reagent, coupled with appropriate analytical techniques, can provide significant insights into the dynamic landscape of the cellular interactome.
Application Note: Streamlining Protein Structural Analysis with Bis-Bromoacetamido-PEG11 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions and probing the three-dimensional structures of proteins and protein complexes. Bis-Bromoacetamido-PEG11 is a homobifunctional cross-linking reagent that specifically targets cysteine residues, which are often located at key positions within protein structures, including interfaces of protein complexes and active sites. This reagent features two bromoacetamide groups at either end of a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide groups react with the thiol groups of cysteine residues to form stable thioether bonds.[1][2] The hydrophilic PEG spacer enhances the solubility of the cross-linker and the resulting cross-linked species, which can improve sample handling and analysis.[1][2][][4] This application note provides a detailed protocol for the use of this compound in sample preparation for mass spectrometry-based structural proteomics.
Principle of the Method
The workflow involves the covalent modification of cysteine residues in a protein or protein complex with this compound. The bromoacetyl groups form stable thioether linkages with the sulfhydryl groups of cysteines. Following the cross-linking reaction, the protein sample is subjected to standard proteomics sample preparation steps, including denaturation, reduction of any remaining disulfide bonds, alkylation of free cysteines, and enzymatic digestion. The resulting peptide mixture, which contains non-cross-linked peptides, mono-adducts, and cross-linked peptide pairs (intra- and inter-peptide), is then analyzed by high-resolution mass spectrometry. The identification of cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of the protein or protein complex.
Below is a diagram illustrating the reaction between this compound and cysteine residues within a protein.
Caption: Reaction of this compound with protein cysteine residues.
Materials and Reagents
This section provides a list of necessary materials and reagents.
| Reagent/Material | Supplier | Notes |
| This compound | Various | Store at -20°C.[5] |
| Purified Protein Sample | - | In a thiol-free buffer (e.g., HEPES, PBS). |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for dissolving the cross-linker. |
| Dithiothreitol (DTT) | Sigma-Aldrich | For reduction of disulfide bonds. |
| Iodoacetamide (B48618) (IAA) | Sigma-Aldrich | For alkylation of free cysteines. |
| L-Cysteine | Sigma-Aldrich | For quenching the cross-linking reaction. |
| Urea (B33335) | Sigma-Aldrich | For protein denaturation. |
| Ammonium (B1175870) Bicarbonate | Sigma-Aldrich | Buffer for digestion. |
| Trypsin (MS-grade) | Promega | For protein digestion. |
| Acetonitrile (ACN) | Fisher Scientific | HPLC-grade, for desalting. |
| Formic Acid (FA) | Fisher Scientific | For acidification and desalting. |
| C18 Desalting Columns/Tips | Waters/Thermo | For peptide cleanup. |
| High-Resolution Mass Spectrometer | - | e.g., Orbitrap or Q-TOF. |
Experimental Protocols
The following is a detailed protocol for protein cross-linking with this compound and subsequent sample preparation for mass spectrometry.
Protein Preparation
-
Buffer Exchange: Ensure the purified protein sample is in a thiol-free buffer, such as 20 mM HEPES, pH 7.5, containing 150 mM NaCl. Buffers containing primary amines (e.g., Tris) or thiols should be avoided.
-
Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL. The optimal concentration may need to be determined empirically.
Cross-linking Reaction
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Reaction Setup: Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 0.5-2 mM. The optimal cross-linker to protein molar ratio should be optimized for each system.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 1 hour with gentle mixing.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations favor intermolecular cross-links. |
| Cross-linker Concentration | 0.5-2 mM | Optimize for desired cross-linking efficiency. |
| Reaction Buffer | Thiol-free (e.g., HEPES, PBS) | pH 7.2-8.0. |
| Reaction Temperature | 25°C | Can be optimized (4-37°C). |
| Reaction Time | 1 hour | Can be optimized (30-120 minutes). |
Quenching the Reaction
-
Quenching: Stop the reaction by adding a final concentration of 20-50 mM L-cysteine.
-
Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.
Sample Preparation for Mass Spectrometry
The following workflow diagram illustrates the key steps from the cross-linked sample to mass spectrometry analysis.
Caption: Experimental workflow for mass spectrometry sample preparation.
-
Denaturation: Add solid urea to the quenched reaction mixture to a final concentration of 8 M to denature the proteins.
-
Reduction: Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylation: Alkylate all free cysteines (including those from the quenching step) by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides (Optional): Due to the low abundance of cross-linked peptides, an enrichment step such as size-exclusion chromatography (SEC) can be beneficial.
-
Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid and analyze using a high-resolution mass spectrometer.
Data Analysis
The identification of cross-linked peptides requires specialized software that can handle the complexity of the MS/MS spectra. The mass of the this compound cross-linker (minus 2 HBr) needs to be considered in the database search.
Molecular Weight of this compound: 786.54 g/mol
The mass of the cross-linker modification can be calculated as follows:
-
Monolink: C₂₈H₅₃BrN₂O₁₃ = 705.28 Da (loss of one HBr)
-
Cross-link (loop-link or inter-link): C₂₈H₅₂N₂O₁₂ = 624.34 Da (loss of two HBr)
| Type of Modification | Description | Mass Shift (Da) |
| Mono-adduct | One end of the cross-linker is attached to a cysteine, the other end is hydrolyzed. | 723.30 |
| Intra-peptide Cross-link (Loop-link) | Both ends of the cross-linker are attached to two different cysteine residues within the same peptide. | 624.34 |
| Inter-peptide Cross-link | The cross-linker connects two different peptides via a cysteine residue on each. | 624.34 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Cross-linking Efficiency | - Suboptimal cross-linker concentration.- Inactive cross-linker.- Inaccessible cysteine residues. | - Titrate the cross-linker concentration.- Use a fresh stock of the cross-linker.- Consider partial denaturation of the protein before cross-linking. |
| Protein Precipitation | - High cross-linker concentration.- Hydrophobic nature of the cross-linked complex. | - Reduce the cross-linker concentration.- Ensure the PEG spacer is sufficient to maintain solubility. |
| Few Identified Cross-links | - Low abundance of cross-linked peptides.- Inefficient fragmentation of cross-linked peptides. | - Incorporate an enrichment step (e.g., SEC).- Optimize MS fragmentation parameters (e.g., use stepped collision energy). |
Conclusion
This compound is a valuable tool for researchers studying protein structure and interactions. Its specificity for cysteine residues and the hydrophilic PEG spacer make it a versatile reagent for XL-MS workflows. The detailed protocol provided in this application note serves as a starting point for developing optimized cross-linking strategies for a wide range of biological systems.
References
Application Note: Cysteine-Specific Cross-Linking with Bis-Bromoacetamido-PEG11 for Peptide Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bis-Bromoacetamido-PEG11 is a homobifunctional cross-linking reagent that specifically targets sulfhydryl groups on cysteine residues. Its structure features two bromoacetyl groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer arm. This reagent is particularly useful in protein chemistry and structural biology for covalently linking cysteine residues that are in close proximity. In peptide mapping, it serves as a tool to identify spatially close cysteines, providing insights into protein structure and interactions. The bromoacetyl groups react with free sulfhydryls via an alkylation reaction, forming stable thioether bonds. The long, flexible PEG spacer allows for the cross-linking of cysteines that are a specific distance apart, making it valuable for studying protein conformation and disulfide bond linkages.
Key Experimental Protocols
Protein Sample Preparation
A crucial step in utilizing this compound is the preparation of the protein sample. It is essential to ensure that the cysteine residues intended for cross-linking are in a reduced state.
-
Reduction of Disulfide Bonds:
-
Dissolve the protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate the mixture at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.
-
Remove the reducing agent using a desalting column or dialysis to prevent interference with the cross-linking reaction.
-
Cross-Linking Reaction with this compound
The following protocol outlines the steps for cross-linking reduced cysteine residues with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). A common stock concentration is 10-20 mM.
-
-
Cross-Linking Protocol:
-
Adjust the pH of the reduced protein solution to 7.5-8.5. The reaction is most efficient at a slightly alkaline pH.
-
Add the this compound stock solution to the protein sample. The final concentration of the cross-linker should be optimized for each specific protein, but a starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours.
-
Quench the reaction by adding a low molecular weight thiol-containing compound, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
Sample Preparation for Mass Spectrometry
Following the cross-linking reaction, the protein sample must be prepared for peptide mapping analysis by mass spectrometry.
-
Alkylation of Remaining Free Cysteines:
-
To prevent the reformation of disulfide bonds and to cap any un-cross-linked cysteine residues, add an alkylating agent like iodoacetamide (B48618) (IAM) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Add a protease, such as trypsin, at a 1:20 to 1:50 (protease:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Presentation
The following tables summarize key quantitative data related to the use of this compound for peptide mapping.
| Parameter | Recommended Range | Notes |
| Molar Excess of Cross-linker | 10-50 fold | The optimal ratio is protein-dependent and should be empirically determined. |
| Reaction pH | 7.5 - 8.5 | Reaction efficiency is higher at slightly alkaline pH. |
| Incubation Time | 1 - 2 hours | Longer incubation times may lead to non-specific reactions. |
| Incubation Temperature | 20 - 25°C | Higher temperatures can denature the protein. |
| Modification | Monoisotopic Mass Shift (Da) | Description |
| Intramolecular Cross-link | 710.37 | Cross-link between two cysteine residues within the same peptide. |
| Intermolecular Cross-link | 710.37 | Cross-link between two cysteine residues on different peptides. |
| Hydrolyzed Cross-linker | 364.19 | One arm of the cross-linker has reacted with a cysteine, while the other has been hydrolyzed. |
| Cysteine Alkylation (IAM) | 57.02 | Alkylation of a free cysteine residue with iodoacetamide. |
Visualizations
Caption: Experimental workflow for peptide mapping using this compound.
Caption: Reaction pathway of this compound with cysteine residues.
Application Note: Stable Protein Dimerization Using Bis-Bromoacetamido-PEG11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein dimerization is a fundamental process in biology, regulating a vast array of cellular functions, including signal transduction, enzyme activation, and gene expression. The ability to induce and stabilize protein dimers is a powerful tool for studying these processes and for developing novel therapeutics. Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent designed to covalently link proteins through their cysteine residues, forming stable thioether bonds.
This application note provides a detailed protocol for using this compound to create stable protein dimers. The bromoacetamido groups at each end of the molecule specifically react with the sulfhydryl groups of cysteine residues.[1][2] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the crosslinker and the resulting conjugate, minimizes immunological effects, and provides a defined distance between the linked proteins.[3][4][5]
Chemical Principle and Mechanism
This compound reacts with sulfhydryl groups (-SH) on cysteine residues via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[2] The reaction results in the formation of a highly stable thioether bond, effectively and irreversibly linking two protein subunits. The bromoacetamide group is significantly more reactive than its chloroacetamide counterpart, allowing for faster conjugation.[1]
Caption: Reaction of this compound with protein sulfhydryl groups.
Detailed Experimental Protocols
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, should be determined empirically for each specific system.[6]
3.1. Materials and Equipment
-
Protein of Interest: Purified protein with at least one accessible cysteine residue, in a suitable buffer (e.g., PBS).
-
Crosslinker: this compound.
-
Buffers:
-
Reagents for Analysis: SDS-PAGE reagents, size-exclusion chromatography (SEC) columns and buffers.
-
Equipment: pH meter, spectrophotometer, gel electrophoresis system, chromatography system, centrifuge.
3.2. Step-by-Step Protocol
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
If the protein contains intramolecular disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent like TCEP. Remove the reducing agent completely by dialysis or desalting column before adding the crosslinker.[7]
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a final concentration of 10-50 mM.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein solution while gently vortexing.
-
The molar ratio of crosslinker to protein is a critical parameter. Start by testing a range of molar excess ratios, such as 10:1, 20:1, and 50:1 (crosslinker:protein).[7]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at lower temperatures can sometimes reduce non-specific reactions.[7]
-
-
Quenching the Reaction:
-
Analysis of Dimerization:
-
SDS-PAGE: Analyze the reaction products using SDS-PAGE under non-reducing conditions. Successful dimerization will be indicated by the appearance of a new band at approximately double the molecular weight of the monomer.[8][9] Run a control of the uncrosslinked protein for comparison.
-
Size-Exclusion Chromatography (SEC): Purify and/or analyze the reaction mixture by SEC. The dimer will elute earlier than the monomer.[8][10] This method can also be used to separate the dimer from unreacted monomer and aggregates.
-
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. purepeg.com [purepeg.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. andrew.cmu.edu [andrew.cmu.edu]
- 10. Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Labeling Cell Surface Thiols with Bis-Bromoacetamido-PEG11
Introduction
Cell surface thiols, primarily the sulfhydryl groups (-SH) of cysteine residues in membrane proteins, are critical for various cellular functions, including receptor activity, cell adhesion, and signal transduction.[1] The redox state of these thiols is a key indicator of the cellular environment and can be altered in response to oxidative stress.[2] Bis-Bromoacetamido-PEG11 is a homobifunctional, thiol-reactive crosslinker that provides an effective tool for labeling and studying these surface thiols.
The reagent consists of two bromoacetamide groups at the ends of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] The bromoacetamide groups react specifically with thiol groups via nucleophilic substitution to form stable, covalent thioether bonds.[5][6] This reaction is generally more stable than the thioether bond formed by maleimide-based reagents, which can be susceptible to a reverse Michael addition reaction.[5][7] The hydrophilic PEG spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, making it suitable for bioconjugation applications in a cellular context.[3][4]
Key Applications:
-
Quantification and Profiling: Labeling and quantifying the density of thiols on the surface of different cell populations.
-
Crosslinking Studies: Crosslinking thiol-containing proteins on the cell surface to study protein-protein interactions.
-
Drug Delivery and Development: Acting as a linker to conjugate drugs, peptides, or antibodies to cell surfaces for targeted therapies.[3][8] The bromoacetamide groups can be conjugated with targeting molecules like antibodies or peptides to improve drug efficacy and reduce toxicity.[8]
-
PROTAC Synthesis: The linker is suitable for Proteolysis Targeting Chimera (PROTAC) synthesis, linking target proteins to E3 ligase ligands for targeted protein degradation.[3]
Chemical Reaction and Experimental Workflow
The fundamental reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) on the carbon atom of the bromoacetamide group, displacing the bromide ion and forming a stable thioether linkage.
Caption: Chemical reaction of a bromoacetamide group with a protein thiol.
The following workflow provides a general overview of the steps involved in labeling cell surface thiols for analysis by flow cytometry.
Caption: Experimental workflow for labeling and analyzing cell surface thiols.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Thiols for Flow Cytometry
This protocol describes the labeling of cell surface thiols on suspended cells using a fluorescently-tagged or biotinylated this compound probe.
Materials and Reagents:
-
Cells in suspension (e.g., Jurkat, PBMCs)
-
This compound conjugated to a fluorophore or biotin
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
N-ethylmaleimide (NEM) (for negative control)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any culture medium components. Centrifuge at 300 x g for 5 minutes between washes.
-
Cell Resuspension: Resuspend the cell pellet in PBS at a concentration of 1 x 10⁶ cells/mL.[9]
-
Negative Control (Optional but Recommended): To a control sample, add NEM to a final concentration of 1 mM. Incubate for 15 minutes at room temperature to block all available surface thiols. Wash cells once with PBS to remove excess NEM before proceeding.
-
Probe Addition: Add the this compound probe to the cell suspension. The optimal concentration should be determined empirically, but a starting concentration of 50-100 µM is recommended.[9]
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The bromoacetamide-thiol reaction rate increases with pH and temperature.[10] While optimal reactivity is at pH ≥8.0, physiological pH (7.4) is often used to maintain cell viability.[7][10]
-
Washing: After incubation, wash the cells twice with PBS containing 1% BSA to remove any unbound probe.
-
Secondary Staining (for Biotinylated Probes): If a biotinylated probe was used, resuspend the cells in PBS + 1% BSA and add a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC). Incubate for 20-30 minutes on ice, protected from light.
-
Final Wash and Analysis: Wash the cells once more with PBS. Resuspend the final cell pellet in 300-500 µL of PBS for analysis on a flow cytometer.
Protocol 2: Quantification of Cell Surface Thiols using DTNB
This protocol provides a method to quantify the total number of accessible thiols on the cell surface using Ellman's reagent (DTNB), which can be used to validate labeling efficiency.[9]
Materials and Reagents:
-
Cells in suspension (1-5 x 10⁶ cells per sample)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution (10 mM in PBS)
-
PBS, pH 7.4
-
N-acetyl-L-cysteine (NAC) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of NAC standards (e.g., 0, 10, 25, 50, 100, 200 µM) in PBS.
-
Cell Preparation: Prepare cell samples as described in Protocol 1, steps 1 and 2. Resuspend the final pellet in PBS.
-
DTNB Reaction: Add DTNB to the cell suspension to a final concentration of 200 µM.[9] For the standard curve, add the same concentration of DTNB to the NAC standards.
-
Incubation: Incubate all samples at room temperature for 20 minutes, protected from light.[9]
-
Measurement: Pellet the cells by centrifugation (300 x g for 5 minutes). Transfer the supernatant to a 96-well plate.
-
Data Acquisition: Read the absorbance of the supernatant at 412 nm using a microplate reader.
-
Calculation: Subtract the blank (0 µM NAC) from all readings. Plot the absorbance of the NAC standards to create a standard curve. Use this curve to determine the concentration of thiols in the cell samples. Express the final result as nanomoles of -SH per 10⁶ cells.[9]
Data Presentation
Quantitative data from labeling experiments should be presented clearly to allow for comparison between different cell types or treatment conditions.
| Cell Type / Treatment | Labeling Probe | Mean Fluorescence Intensity (MFI) ± SD | Calculated Surface Thiols (nmol / 10⁶ cells) ± SD |
| Jurkat (Untreated) | This compound-FITC | 15,430 ± 850 | 5.2 ± 0.4 |
| Jurkat (+ 1 mM NEM) | This compound-FITC | 890 ± 110 | Not Applicable |
| Jurkat (+ 5 mM NAC, 1 hr) | This compound-FITC | 28,150 ± 1,600 | 9.5 ± 0.7 |
| PBMC (Untreated) | This compound-FITC | 9,860 ± 720 | 3.3 ± 0.3 |
Table 1: Example data from the analysis of cell surface thiols. Treatment with the reducing agent N-acetyl-L-cysteine (NAC) increases available surface thiols, leading to higher MFI.[9] Pre-treatment with the thiol-blocking agent N-ethylmaleimide (NEM) prevents labeling, confirming specificity.
Application in Drug Development: ADC Concept
This compound is a valuable linker for creating Antibody-Drug Conjugates (ADCs). Its two reactive ends can be used to link a targeting antibody to a cytotoxic payload, which is then delivered specifically to cells expressing the target antigen.
Caption: Conceptual workflow for using the linker in ADC development.
References
- 1. pnas.org [pnas.org]
- 2. Quantifying the global cellular thiol-disulfide status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AxisPharm [axispharm.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bis-Bromoacetamido-PEG | AxisPharm [axispharm.com]
- 9. pnas.org [pnas.org]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent non-specific binding of Bis-Bromoacetamido-PEG11
Welcome to the technical support center for Bis-Bromoacetamido-PEG11. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinking reagent. It consists of two bromoacetamido groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The bromoacetamide groups are reactive towards sulfhydryl (thiol) groups on molecules like cysteine residues in proteins.[4][5] This reagent is commonly used for conjugating two thiol-containing molecules or for intramolecular crosslinking. The PEG linker enhances solubility in aqueous solutions and can help reduce non-specific interactions.[1][6][7]
Q2: What is non-specific binding in the context of this compound conjugation?
Non-specific binding refers to the covalent attachment of the this compound crosslinker to sites other than the intended thiol groups. This can include reactions with other nucleophilic amino acid residues such as histidine, lysine (B10760008), and the N-terminal amino group.[4][8] Additionally, non-specific binding can refer to the adsorption of the crosslinker or the conjugated molecule to surfaces or other proteins through hydrophobic or electrostatic interactions.[9][10]
Q3: What are the primary causes of non-specific binding?
Several factors can contribute to non-specific binding:
-
High pH: At pH values above 8.5, the reactivity of other nucleophilic groups, particularly the amino groups of lysine residues and the N-terminus, increases, leading to off-target reactions.[8]
-
Excess Crosslinker: A high molar excess of this compound can drive reactions with less reactive, non-target sites.[8]
-
Prolonged Reaction Time: Longer incubation times can lead to the modification of less reactive nucleophiles.[8]
-
High Temperature: Increased temperature accelerates reaction rates for both specific and non-specific binding.[8]
-
Hydrophobic and Electrostatic Interactions: The molecules involved in the conjugation may have inherent tendencies to non-specifically adsorb to surfaces or other proteins.[9][10] The PEG linker in this compound helps to mitigate some of these interactions.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Problem 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.5 and 8.5 for optimal thiol reactivity.[8] |
| Insufficient Molar Excess of Crosslinker | Empirically determine the optimal molar excess of this compound. Start with a 10-fold molar excess and titrate upwards. |
| Oxidized Thiols | If your protein contains disulfide bonds, reduce them with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to adding the crosslinker. Ensure the reducing agent is removed before starting the conjugation reaction.[4][12] |
| Short Reaction Time | Perform a time-course study (e.g., 30, 60, 120 minutes) to identify the optimal reaction time. |
Problem 2: High Degree of Non-Specific Binding/Aggregation
| Potential Cause | Recommended Solution |
| pH is too high | Maintain a pH between 7.5 and 8.5 to favor reaction with thiols over other nucleophiles like amines.[8][13] |
| Excessive Crosslinker Concentration | Titrate the concentration of this compound to find the lowest effective concentration. Start with a lower molar excess (e.g., 5-fold) and analyze the product for non-specific modifications.[8] |
| Reaction Time is too long | Monitor the reaction kinetics and quench the reaction with a thiol-containing reagent like DTT or β-mercaptoethanol once the desired level of conjugation is achieved to prevent further, slower off-target reactions.[8][12] |
| Charge-based non-specific interactions | Increase the ionic strength of the reaction buffer by adding NaCl (e.g., 150 mM) to shield electrostatic interactions.[9][10] |
| Hydrophobic non-specific interactions | Add a non-ionic surfactant (e.g., 0.05% Tween-20) or a protein blocking agent like Bovine Serum Albumin (BSA) at 1% to the buffer.[9][10] |
Experimental Protocols
Protocol: Optimizing Bromoacetamide Conjugation to a Thiol-Containing Protein
This protocol provides a general workflow for determining the optimal conditions for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein of known concentration
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 8.0
-
This compound stock solution (freshly prepared in DMSO or reaction buffer)
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Analytical equipment (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If necessary, reduce the protein by incubating with 10 mM DTT for 30 minutes at 37°C. Remove the DTT using a desalting column.
-
Setup Titration Reactions: Prepare a series of reactions with varying molar excess of this compound (e.g., 5x, 10x, 20x) over the protein's thiol groups.
-
Reaction Incubation: Incubate the reactions at room temperature for 1-2 hours. Protect from light as haloacetamides can be light-sensitive.[4]
-
Quench the Reaction: Stop the reaction by adding the quenching solution (DTT) to a final concentration of 20-50 mM.[8]
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight conjugates and by mass spectrometry to identify specific sites of modification and check for non-specific labeling.
-
Optimization: Based on the analysis, determine the optimal molar excess and reaction time that yields the highest amount of the desired conjugate with minimal non-specific modification.
Visualizing the Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing your this compound conjugation experiments.
Caption: Workflow for optimizing this compound conjugation.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Bis-Bromoacetamido-PEG | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Bis-Bromoacetamido-PEG11 Conjugation
Welcome to the technical support center for Bis-Bromoacetamido-PEG11 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges during your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target?
A1: this compound is a homobifunctional crosslinker. It contains two bromoacetamido groups at the ends of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary reactive targets are the sulfhydryl (thiol) groups of cysteine residues in proteins, forming stable thioether bonds.[2]
Q2: What is the optimal pH for conjugation with this compound?
A2: The optimal pH for the reaction of a bromoacetyl group with a cysteine residue is typically between 7.5 and 9.0.[3][4][5] This is because the reactivity of the cysteine's thiol group is significantly enhanced when it is deprotonated to the more nucleophilic thiolate anion (S-). The pKa of cysteine's thiol group is around 8.3, so a pH at or slightly above this value will favor the reaction.[6]
Q3: Can this compound react with other amino acid residues?
A3: Yes, side reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH values. These include the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine.[4] To enhance selectivity for cysteine residues, it is recommended to perform the conjugation within the optimal pH range of 7.5-9.0 and to avoid excessively high pH.[5]
Q4: How should I prepare and store this compound?
A4: this compound should be stored at -20°C.[7] It is sensitive to moisture, so it is crucial to allow the reagent to warm to room temperature before opening the vial to prevent condensation. For conjugation, prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[8] Aqueous solutions are not recommended for long-term storage due to the potential for hydrolysis.
Q5: How can I characterize the extent of PEGylation?
A5: The degree of PEGylation can be assessed using several analytical techniques:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a slower migration compared to the unmodified protein.[3] However, PEG can interact with SDS, sometimes causing bands to appear smeared or broader than expected.[2][6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unmodified protein.[3][4]
-
Native PAGE: This technique can provide better resolution for PEGylated products as it avoids the interaction between PEG and SDS.[2][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Low or No Conjugation Yield
Issue: After the reaction, analysis by SDS-PAGE or SEC shows a large amount of unmodified protein and very little PEGylated product.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction pH is too low, preventing the deprotonation of cysteine's thiol group. Ensure your reaction buffer has a pH between 7.5 and 9.0. Use a buffer with sufficient capacity to maintain the pH throughout the reaction.[6] |
| Presence of Reducing Agents | Buffers containing thiol-based reducing agents like DTT or β-mercaptoethanol will compete with the protein's cysteine residues for the bromoacetamido groups.[8] Remove all reducing agents from the protein sample before adding the crosslinker, for example, by using a desalting column. |
| Incorrect Stoichiometry | The molar ratio of this compound to the protein may be too low. Increase the molar excess of the crosslinker. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein, but this should be optimized empirically.[9] |
| Hydrolyzed Crosslinker | The this compound may have been compromised by moisture. Always allow the reagent to warm to room temperature before opening and prepare stock solutions fresh in an anhydrous solvent. |
| Inaccessible Cysteine Residues | The cysteine residues on your protein may be buried within the protein's structure or involved in disulfide bonds. If disulfide bonds are present, consider a mild reduction step with a reagent like TCEP, followed by its removal before adding the crosslinker. If the residues are buried, a partial denaturation of the protein might be necessary, but this risks loss of function. |
Protein Precipitation or Aggregation
Issue: During or after the conjugation reaction, the protein sample becomes cloudy or forms a visible precipitate.
| Potential Cause | Recommended Solution |
| Excessive Crosslinking | A high degree of intermolecular crosslinking can lead to the formation of large, insoluble aggregates. Reduce the molar ratio of this compound to protein. Also, consider decreasing the total protein concentration in the reaction mixture.[10] |
| Suboptimal Buffer Conditions | The buffer composition or pH may not be suitable for maintaining the stability of your protein, especially after modification. Ensure the buffer is appropriate for your specific protein and consider adding stabilizing excipients if necessary. |
| Changes in Protein Solubility | The addition of the PEG linker can alter the solubility characteristics of the protein. The hydrophilic PEG spacer generally increases water solubility, but in some cases, aggregation can still occur.[11] Try performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and aggregation process. |
High Polydispersity (Multiple PEGylated Species)
Issue: The final product contains a wide range of PEGylated species (mono-, di-, oligo-PEGylated, etc.), making purification difficult.
| Potential Cause | Recommended Solution |
| Molar Ratio Too High | An excessive molar ratio of the crosslinker to the protein will favor the formation of multiple PEG attachments. Titrate the molar ratio downwards to find the optimal balance for your desired degree of PEGylation. |
| Reaction Time Too Long | A longer reaction time allows for more extensive modification. Perform a time-course experiment to determine the optimal reaction time that yields the desired product distribution. |
| Intra- vs. Intermolecular Crosslinking | As a homobifunctional crosslinker, this compound can form both intramolecular (within the same protein) and intermolecular (between different protein molecules) crosslinks.[12] To favor intramolecular crosslinking, use a lower protein concentration. To favor intermolecular crosslinking, use a higher protein concentration. |
Experimental Protocols
Representative Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimal conditions, such as molar ratios, concentrations, and incubation times, should be determined empirically for each specific protein.
Materials:
-
Protein of interest with free cysteine residues
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 8.0
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine in conjugation buffer
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of any thiol-containing reducing agents. If necessary, exchange the buffer using a desalting column.
-
Adjust the protein concentration to a desired level (e.g., 1-5 mg/mL) in the Conjugation Buffer.
-
-
Crosslinker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point could be a 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. This will react with any unreacted bromoacetamido groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
For further purification to separate different PEGylated species, chromatographic techniques such as SEC or ion-exchange chromatography (IEX) can be employed.[3][4]
-
Visualizations
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 6. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. Homobifunctional PEG [jenkemusa.com]
- 12. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bis-Bromoacetamido-PEG11 Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective management of Bis-Bromoacetamido-PEG11 hydrolysis during experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and reactivity of your PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinking reagent. It consists of a polyethylene (B3416737) glycol (PEG) spacer of 11 ethylene (B1197577) glycol units, capped at both ends with a bromoacetamide group.[1][][3] Its primary application is to conjugate two molecules that contain free thiol groups (sulfhydryls), such as cysteine residues in proteins or peptides, forming stable thioether bonds.[4] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[5]
Q2: What are the main factors that cause hydrolysis of this compound?
The bromoacetamide functional groups are susceptible to hydrolysis, which can lead to a loss of reactivity. The primary factors that accelerate hydrolysis are:
-
pH: The amide bond is prone to hydrolysis under strongly acidic or basic conditions.[6] The rate of hydrolysis increases significantly in alkaline conditions (pH > 8.5).[7]
-
Temperature: Elevated temperatures can speed up the rate of degradation.[6]
-
Presence of Nucleophiles: Water and other nucleophiles in a solution can lead to the breakdown of the bromoacetamide group through substitution reactions.[6]
-
Light: While specific data for this compound is limited, related compounds are known to be light-sensitive. It is therefore recommended to protect solutions from light.[6]
Q3: How should I store this compound to maintain its stability?
To ensure the longevity of this compound, proper storage is crucial:
-
Solid Form: The solid, powdered form is stable for years when stored at -20°C, protected from moisture.[6][8]
-
Stock Solutions: For long-term storage of stock solutions, it is recommended to keep them at -80°C, where they can be stable for up to 6 months.[6][9] For shorter-term storage, -20°C is suitable for up to one month.[6][9] Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF.[6][8] It is also advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: How can I detect if my this compound has hydrolyzed?
Direct detection of hydrolysis can be challenging without analytical techniques like mass spectrometry. However, indirect indicators of hydrolysis include:
-
Low or no conjugation efficiency: If your conjugation reaction yields are consistently low, it may be due to the hydrolysis of the bromoacetamide groups.
-
Inconsistent experimental results: Variability in results between experiments, even with the same protocol, can be a sign of reagent degradation.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The bromoacetamide groups have hydrolyzed due to improper storage or handling. | Ensure proper storage conditions (-20°C or -80°C) in a desiccated environment.[6][8] Prepare fresh stock solutions in an anhydrous solvent and use them immediately.[6] |
| Suboptimal pH of the reaction buffer: The pH may be too low for efficient thiol reaction or too high, causing rapid hydrolysis. | The optimal pH for the reaction of bromoacetyl groups with thiols is slightly above 8.0.[8][10] However, to balance reactivity and stability, a pH range of 7.5-8.5 is often a good starting point. Verify the pH of your buffer immediately before the experiment. | |
| Presence of nucleophiles in the buffer: Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can compete with the target thiol for reaction.[6] | Use non-nucleophilic buffers such as HEPES, MES, or phosphate (B84403) buffers.[6] | |
| Oxidized thiols on the target molecule: The cysteine residues on your protein or peptide may have formed disulfide bonds and are not available for reaction. | Pre-treat your sample with a reducing agent like DTT or TCEP to ensure the presence of free thiols. Note that DTT must be removed before adding the bromoacetamide reagent, as it will react with it. TCEP does not contain thiols and does not need to be removed.[7] | |
| Inconsistent Experimental Results | Variable reagent activity: Inconsistent storage or handling of the this compound stock solution is leading to varying degrees of hydrolysis. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles and exposure to moisture.[6] |
| Precipitate in the stock solution: The compound may have precipitated out of solution during storage. | Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure all the solute has redissolved.[6] If the precipitate persists, the concentration may be too high for the chosen solvent.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out the required amount of the compound.
-
Transfer the powder to a sterile, amber vial.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[6]
-
Store the stock solution in single-use aliquots at -80°C for long-term storage or -20°C for short-term storage.[6][9]
Protocol 2: General Protocol for Protein-Protein Conjugation
-
Buffer Preparation: Prepare a non-nucleophilic buffer, such as 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, at a pH of 7.5-8.5. Degas the buffer to minimize oxidation of thiols.
-
Protein Preparation: If necessary, reduce the disulfide bonds in your protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Conjugation Reaction:
-
Immediately before use, dilute the this compound stock solution into the reaction buffer.
-
Add the this compound solution to your protein solution at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Quench any unreacted bromoacetamide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
Purification: Remove the excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
Visualizations
References
- 1. This compound | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Bis-Bromoacetamido-PEG | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
ideal buffer conditions for Bis-Bromoacetamido-PEG11 reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals using Bis-Bromoacetamido-PEG11 for bioconjugation. Find answers to frequently asked questions and troubleshoot common issues to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The ideal pH range for the reaction between the bromoacetamide groups of this compound and thiols (sulfhydryl groups) is typically between 7.5 and 8.5.[1][2] The reactivity of the cysteine thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S-), which is favored in a slightly alkaline environment.[1] The pKa of a typical cysteine thiol group in a peptide or protein is around 8.3.[1] Operating at a pH at or slightly above this pKa ensures a sufficient concentration of the reactive thiolate for efficient conjugation.[1]
Q2: Which buffers are recommended for this reaction?
A2: It is crucial to use non-nucleophilic buffers that will not compete with the thiol group for reaction with the bromoacetamide. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate.[3] Always verify the pH of your buffer immediately before initiating the reaction.[3]
Q3: Are there any buffers I should avoid?
A3: Yes. Avoid buffers that contain primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] These molecules can act as competing nucleophiles and react with the bromoacetamide groups, reducing the efficiency of your desired conjugation. Similarly, avoid buffers containing thiol-based additives (e.g., DTT, β-mercaptoethanol) during the conjugation step, as they will directly react with the this compound.
Q4: What is the recommended temperature and reaction time for the conjugation?
A4: The reaction is typically performed at room temperature (20-25°C) for 1 to 2 hours.[2] However, the optimal reaction time can vary depending on the specific reactants and their concentrations, and may range from 30 minutes to overnight.[4] For sensitive proteins, the reaction can be carried out at 4°C, though this may require a longer incubation period.
Q5: How can I stop the reaction once it is complete?
A5: The reaction can be quenched by adding a small molecule containing a free thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, in excess.[1] These reagents will react with any unreacted bromoacetamide groups on the PEG linker, preventing further reaction with your molecule of interest.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | pH is too low: The cysteine thiol is protonated and less nucleophilic.[1] | Ensure the reaction buffer pH is within the optimal range of 7.5-8.5.[1][2] |
| Oxidized thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction.[3] | Pre-treat your protein or peptide with a reducing agent like TCEP or DTT to ensure free thiols are present. Be sure to remove the reducing agent before adding the this compound.[3] | |
| Degraded this compound: The reagent may have hydrolyzed if exposed to moisture. | Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2] | |
| Non-specific Modification | pH is too high: At pH values above 9.0, other nucleophilic amino acid side chains, such as those of lysine (B10760008) and histidine, become more reactive.[1][2] | Lower the pH to the recommended range of 7.5-8.5 to maintain a balance between thiol reactivity and selectivity.[2] |
| High concentration of this compound: An excessive molar excess of the crosslinker increases the likelihood of reactions at less reactive sites.[2] | Titrate the concentration of this compound to determine the lowest effective concentration for your desired level of conjugation. A 5- to 10-fold molar excess over the concentration of free thiols is a good starting point.[2] | |
| Prolonged reaction time: Longer incubation allows for slower, non-specific reactions to occur. | Optimize the reaction time by monitoring the progress of the conjugation to find the minimum time required for sufficient modification.[1] | |
| Poor Reproducibility | Inconsistent pH: Small variations in buffer preparation can lead to significant changes in reaction efficiency.[3] | Prepare a large batch of your reaction buffer and verify the pH before each experiment.[3] |
| Incomplete reduction of disulfide bonds: The efficiency of the pre-reaction reduction step may vary. | Standardize your reduction protocol, including the concentration of the reducing agent, temperature, and incubation time.[3] |
Ideal Buffer Conditions for this compound Reactions
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 8.5 | Balances efficient thiol deprotonation with minimizing side reactions.[1][2] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive molecules, but may require longer reaction times. |
| Reaction Time | 1 - 2 hours | May require optimization (30 minutes to overnight) depending on the specific reactants.[4] |
| Recommended Buffers | Phosphate, HEPES, Bicarbonate | These are non-nucleophilic and will not interfere with the reaction.[3] |
| Buffers to Avoid | Tris, Glycine, or other amine-containing buffers | These contain nucleophiles that can compete with the thiol reaction.[3] |
Experimental Protocol: General Procedure for Protein-PEG Conjugation
This protocol provides a general workflow for the conjugation of a thiol-containing protein with this compound.
1. Protein Preparation and Reduction of Disulfide Bonds: a. Dissolve the protein in a suitable non-amine, deoxygenated buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4). b. If the protein contains disulfide bonds, they must be reduced to free thiols. Add a 10-20 fold molar excess of a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine). c. Incubate at room temperature for 1 hour. d. Crucially, remove the excess reducing agent. This can be achieved by buffer exchange using a desalting column or through dialysis against the deoxygenated reaction buffer.
2. Reagent Preparation: a. Allow the this compound to equilibrate to room temperature before opening the vial. b. Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF immediately before use.
3. Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 5-10 fold molar excess over free thiols is a common starting point). b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect from light.
4. Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as DTT to a final concentration of 10-20 mM. b. Incubate for 15 minutes to allow the quenching reagent to react with any excess this compound.
5. Purification: a. Remove excess this compound and the quenching reagent by buffer exchange into a suitable storage buffer using a desalting column, dialysis, or size-exclusion chromatography.
6. Analysis: a. Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.
Caption: Experimental workflow for this compound conjugation.
Caption: Key factors influencing this compound reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
preventing protein aggregation during Bis-Bromoacetamido-PEG11 crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during protein crosslinking experiments using Bis-Bromoacetamido-PEG11.
Troubleshooting Guide: Preventing Protein Aggregation
Protein aggregation is a common challenge during chemical crosslinking. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Protein precipitates out of solution after adding this compound.
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Protein Aggregation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Step 1: Verify Crosslinker Stock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Molar_Excess [label="Step 2: Optimize Molar Excess of Crosslinker", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Buffer [label="Step 3: Evaluate Buffer Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protein [label="Step 4: Assess Protein Stability", fillcolor="#FBBC05", fontcolor="#202124"]; Soluble [label="Outcome: Protein Remains Soluble", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insoluble [label="Outcome: Aggregation Persists", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Additives [label="Consider Additives (Glycerol, Arginine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consult [label="Consult Further Technical Support", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagent; Check_Reagent -> Check_Molar_Excess [label="Stock OK"]; Check_Molar_Excess -> Check_Buffer [label="Ratio Optimized"]; Check_Buffer -> Check_Protein [label="Buffer Optimized"]; Check_Protein -> Soluble [label="Protein Stable"];
Check_Reagent -> Insoluble [label="Precipitation in buffer", style=dashed]; Check_Molar_Excess -> Insoluble [label="Over-crosslinking", style=dashed]; Check_Buffer -> Insoluble [label="pH/Ionic Strength Issue", style=dashed]; Check_Protein -> Insoluble [label="Inherent Instability", style=dashed];
Insoluble -> Additives; Additives -> Consult; } caption: Troubleshooting workflow for protein aggregation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Solubility of Crosslinker | This compound is soluble in organic solvents like DMSO and DMF.[1][2] Prepare a concentrated stock solution in one of these solvents and add it to the protein solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation. |
| Over-crosslinking | An excessive molar ratio of crosslinker to protein can lead to extensive intermolecular crosslinking, forming large, insoluble aggregates.[3] Titrate the molar excess of the crosslinker to find the optimal ratio that favors intramolecular or desired intermolecular crosslinks without causing precipitation. Start with a lower molar excess (e.g., 10:1 or 20:1) and gradually increase it. |
| Inappropriate Buffer pH | The bromoacetyl group reacts with sulfhydryl groups of cysteine residues, and this reaction is pH-dependent.[1][4] The optimal pH for this reaction is typically between 7.5 and 8.5.[5] At a pH below 7.5, the reaction is slow, while at a pH above 9.0, the risk of reaction with other nucleophilic residues like lysine (B10760008) increases, which can contribute to aggregation.[4][5] Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the reaction. |
| Suboptimal Ionic Strength | The salt concentration of the buffer can influence protein solubility. Low salt concentrations may not adequately shield surface charges, leading to aggregation, while excessively high salt concentrations can also cause precipitation. Optimize the salt concentration (e.g., 100-500 mM NaCl) in your reaction buffer. |
| Inherent Protein Instability | The protein itself may be prone to aggregation under the experimental conditions. Consider adding stabilizing agents to the buffer, such as 5-10% glycerol, 0.1-1 M L-arginine, or low concentrations of non-ionic detergents.[6][7] |
| Incorrect Protein Concentration | High protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[8] Try performing the crosslinking reaction at a lower protein concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for crosslinking with this compound?
A1: The optimal pH for the reaction between the bromoacetyl group and cysteine's sulfhydryl group is typically in the range of 7.5 to 8.5.[5] The pKa of the cysteine thiol group is approximately 8.3, and a pH at or slightly above this value ensures a significant population of the more reactive thiolate anion.[5]
Q2: Can this compound react with other amino acid residues besides cysteine?
A2: While relatively specific for cysteine, the bromoacetyl group can react with other nucleophilic amino acid side chains, particularly under non-optimal conditions such as high pH (above 9.0), high crosslinker concentrations, or prolonged reaction times.[4][5] These side reactions can occur with lysine, histidine, and methionine.[5]
Q3: How should I prepare and store the this compound stock solution?
A3: this compound should be dissolved in a dry, water-miscible organic solvent such as DMSO or DMF to prepare a stock solution.[1][2] It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, store the stock solution at -20°C and let it come to room temperature before opening to minimize moisture condensation.[1]
Q4: How can I quench the crosslinking reaction?
A4: The reaction can be quenched by adding a reagent containing a free thiol group, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), in excess.[5] These reagents will react with any unreacted bromoacetyl groups on the crosslinker.
Q5: The PEG spacer in this compound is hydrophilic. Why is my protein still aggregating?
A5: While the hydrophilic PEG spacer is designed to increase the solubility of the crosslinked conjugate, it does not guarantee prevention of aggregation.[][10] Aggregation can still occur due to factors such as over-crosslinking, inappropriate buffer conditions, or inherent instability of the protein.[3][11] The PEG spacer helps, but optimizing the reaction conditions is still crucial.
dot graph ReactionScheme { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Protein1 [label="Protein 1\n(with Cys-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein2 [label="Protein 2\n(with Cys-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinker [label="this compound\n(Br-Ac-PEG-Ac-Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Singly-reacted Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Crosslinked [label="Crosslinked Protein Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Protein1 -> Intermediate1 [label="+ Crosslinker"]; Crosslinker -> Intermediate1; Intermediate1 -> Crosslinked [label="+ Protein 2"]; Protein2 -> Crosslinked; } caption: this compound crosslinking reaction.
Experimental Protocols
Protocol 1: Solubility Test of this compound
Objective: To determine the solubility and stability of the crosslinker in the reaction buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Microcentrifuge
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the stock solution to your reaction buffer at the final desired concentration (e.g., 100 µM).
-
Vortex immediately after addition.
-
Incubate at room temperature for the intended duration of your crosslinking reaction (e.g., 30-60 minutes).
-
Visually inspect for any precipitation.
-
Centrifuge the solution at >10,000 x g for 10 minutes.
-
Check for a pellet, which would indicate precipitation of the crosslinker.
Protocol 2: Standard Crosslinking Reaction and Optimization
Objective: To perform a crosslinking reaction with this compound and optimize the molar excess of the crosslinker.
Materials:
-
Purified protein in an appropriate buffer (amine-free, e.g., HEPES, PBS)
-
This compound stock solution (10 mM in DMSO)
-
Quenching solution (e.g., 1 M DTT)
-
SDS-PAGE loading buffer
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 0.1-2 mg/mL.[12]
-
Crosslinking Reaction:
-
Set up a series of reactions with varying molar excess of the crosslinker (e.g., 0:1, 10:1, 25:1, 50:1 crosslinker:protein).
-
Add the corresponding volume of the this compound stock solution to each protein sample.
-
Incubate the reactions for 30-60 minutes at room temperature.[12]
-
-
Quenching:
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the formation of crosslinked species and check for protein loss due to precipitation.
-
The optimal molar excess will show efficient crosslinking without significant protein aggregation or precipitation.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Optimal for the reaction with cysteine thiols; minimizes side reactions.[5] |
| Molar Excess (Crosslinker:Protein) | 10:1 to 50:1 | Should be empirically determined; higher ratios increase crosslinking but also the risk of aggregation.[12] |
| Reaction Time | 30 - 60 minutes | Sufficient for reaction completion; longer times may increase non-specific reactions.[12] |
| Protein Concentration | 0.1 - 2 mg/mL | Lower concentrations can reduce intermolecular crosslinking and aggregation.[12] |
| Quenching Agent Concentration | 20 - 50 mM | Ensures complete inactivation of the unreacted crosslinker.[12] |
dot graph FactorsInfluencingCrosslinking { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Efficiency [label="Crosslinking Efficiency\n& Protein Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH [label="pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MolarRatio [label="Molar Ratio\n(Crosslinker:Protein)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration [label="Protein Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Time [label="Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buffer [label="Buffer Composition\n(Salt, Additives)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pH -> Efficiency; MolarRatio -> Efficiency; Concentration -> Efficiency; Time -> Efficiency; Buffer -> Efficiency; } caption: Factors influencing crosslinking efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Bis-Bromoacetamido-PEG11 Reagents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of Bis-Bromoacetamido-PEG11 reagents. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key technical data to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored at -20°C upon arrival.[1][2][3] It is recommended to keep the reagent in a desiccated environment to prevent hydrolysis. Before opening, the vial should be allowed to warm to room temperature to avoid condensation.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), methylene (B1212753) chloride, methanol, and acetonitrile.[4] For most biological applications, a stock solution is prepared in anhydrous DMSO or DMF.
Q3: What is the reactivity of the bromoacetamido group?
A3: The bromoacetamido group is a thiol-reactive functional group. It reacts with the sulfhydryl group (-SH) of cysteine residues to form a stable thioether bond.[1][5] This reaction is a nucleophilic substitution where the bromide ion acts as a good leaving group.[2][3][6]
Q4: At what pH does the reaction between the bromoacetamido group and thiols occur?
A4: The reaction between the bromoacetamido group and thiols is most efficient at a pH of 8.0 or higher.[4] At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the bromoacetamide.[2]
Q5: Are there any known side reactions with this compound?
A5: While the primary target of the bromoacetamido group is the thiol group of cysteines, side reactions with other nucleophilic amino acid residues such as histidine and lysine (B10760008) can occur, especially at higher pH values (above 9.0).[2][7] To ensure specificity for thiols, it is recommended to perform the reaction within the optimal pH range of 8.0-8.5.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Crosslinking Efficiency | 1. Incorrect pH: The reaction buffer pH is too low for efficient thiol reactivity. 2. Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are not available for reaction. 3. Insufficient Molar Excess of Crosslinker: The concentration of the crosslinker is too low relative to the protein concentration. 4. Hydrolyzed Reagent: The this compound reagent has been exposed to moisture and has hydrolyzed. | 1. Optimize pH: Ensure the reaction buffer is between pH 8.0 and 8.5. Use a non-nucleophilic buffer such as HEPES or phosphate (B84403) buffer. 2. Reduce Disulfide Bonds: Pretreat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If using DTT, it must be removed before adding the crosslinker. 3. Increase Molar Ratio: Increase the molar excess of this compound to protein. A 20- to 50-fold molar excess is a good starting point.[4] 4. Use Fresh Reagent: Prepare the crosslinker stock solution immediately before use. Store the solid reagent under desiccated conditions. |
| Protein Precipitation or Aggregation | 1. Hydrophobicity of the Crosslinker: Although the PEG linker enhances hydrophilicity, high concentrations of the crosslinker can sometimes lead to aggregation. 2. High Protein Concentration: The protein concentration may be too high, promoting aggregation upon modification. 3. Inappropriate Buffer Conditions: The buffer composition or ionic strength may not be optimal for protein stability. | 1. Optimize Crosslinker Concentration: Perform a titration of the crosslinker concentration to find the optimal ratio that provides efficient crosslinking without causing precipitation. 2. Adjust Protein Concentration: Lower the concentration of the protein in the reaction mixture. 3. Buffer Optimization: Screen different buffer conditions, including the addition of stabilizing agents like glycerol (B35011) or non-ionic detergents at low concentrations. |
| Non-Specific Crosslinking | 1. High pH: The reaction pH is too high, leading to side reactions with other amino acid residues like lysine or histidine. 2. Prolonged Reaction Time: The reaction is allowed to proceed for too long, increasing the chance of non-specific modifications. | 1. Control pH: Maintain the reaction pH strictly between 8.0 and 8.5. 2. Optimize Reaction Time: Perform a time-course experiment to determine the optimal incubation time for your specific proteins. |
| Difficulty Interpreting SDS-PAGE Results | 1. Smearing or High Molecular Weight Aggregates: Extensive crosslinking can lead to large complexes that do not enter the gel or appear as a smear. 2. Faint or No High Molecular Weight Bands: Insufficient crosslinking or low abundance of the crosslinked species. | 1. Reduce Crosslinker Concentration: Lower the molar ratio of the crosslinker to protein. Analyze samples under both reducing and non-reducing conditions to confirm covalent crosslinking. 2. Increase Protein and/or Crosslinker Concentration: Optimize the concentrations to favor the formation of detectable crosslinked products. Consider using a more sensitive staining method or Western blotting for detection. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][2][3] |
| Molecular Weight | ~786.6 g/mol | [2] |
| Solubility | DMSO, DMF, Methylene Chloride, Methanol, Acetonitrile | [4] |
| Reactive Group | Bromoacetamido | [1][5] |
| Target Residue | Cysteine (thiol) | [2] |
| Optimal Reaction pH | 8.0 - 8.5 | [4] |
| Spacer Arm Length (PEG11) | ~47.5 Å | [4] |
Experimental Protocols
Protocol 1: General Protein Crosslinking using this compound
This protocol outlines a general procedure for crosslinking two proteins containing free cysteine residues.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A and Protein B in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.2)
-
Quenching Solution (e.g., 1 M DTT or 1 M L-cysteine in reaction buffer)
-
Desalting columns
Procedure:
-
Prepare Protein Solutions: Ensure your protein solutions are in a buffer free of thiols. If necessary, perform a buffer exchange using a desalting column.
-
(Optional) Reduce Disulfide Bonds: If your proteins contain disulfide bonds that need to be reduced to expose free thiols, incubate the protein with 5-10 mM TCEP for 30 minutes at room temperature. TCEP does not need to be removed before adding the crosslinker. If using DTT, it must be removed via a desalting column before proceeding.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in the Reaction Buffer at the desired molar ratio.
-
Add the this compound stock solution to the protein mixture to achieve a final 20- to 50-fold molar excess of the crosslinker over the total protein.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 15 minutes at room temperature.
-
Analyze the Results: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining or Western blotting.
Protocol 2: Analysis of Crosslinked Proteins by SDS-PAGE
Materials:
-
Crosslinked protein sample
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide gel of an appropriate percentage
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie staining solution and destaining solution
Procedure:
-
Sample Preparation: Mix an aliquot of the quenched crosslinking reaction with an equal volume of 2x Laemmli sample buffer. Prepare two samples: one with a reducing agent and one without.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the banding pattern of the non-reduced sample to the reduced sample and the un-crosslinked control. The appearance of new, higher molecular weight bands in the non-reduced lane indicates successful crosslinking.
Visualizations
Caption: General experimental workflow for protein crosslinking using this compound.
Caption: Troubleshooting logic for common issues in crosslinking experiments.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 5. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. "Out-gel" tryptic digestion procedure for chemical cross-linking studies with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess Bis-Bromoacetamido-PEG11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching excess Bis-Bromoacetamido-PEG11 following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a reaction involving this compound?
A1: Quenching is a critical step to stop the reaction by deactivating any unreacted this compound. The bromoacetamide groups are highly reactive electrophiles that can react with nucleophiles.[1][2] If not quenched, the excess reagent can lead to non-specific labeling of your target biomolecule, modification of downstream components, or aggregation. Quenching ensures that the conjugation is controlled and specific.
Q2: How does a quenching reagent work in this context?
A2: Quenching reagents are typically small molecules containing a highly reactive nucleophile, most commonly a thiol group (sulfhydryl).[3] These reagents, such as Dithiothreitol (DTT), L-cysteine, or β-mercaptoethanol, are added in molar excess.[4][5] They react rapidly with the electrophilic bromoacetamide groups on the excess this compound, forming a stable, inert thioether bond and effectively capping the reactive sites.[6]
Q3: What are the most common quenching reagents for bromoacetamide reactions?
A3: The most common quenching reagents are thiol-containing compounds. Dithiothreitol (DTT), L-cysteine, and β-mercaptoethanol are widely used due to their high reactivity with bromoacetamides.[3][4][5] The choice of reagent can depend on the specific biomolecule, downstream processing steps, and the desired final buffer conditions.
Q4: When should I perform the quenching step?
A4: The quenching step should be performed immediately after the desired conjugation reaction time has elapsed. This ensures that the reaction is stopped precisely, preventing over-alkylation or side reactions that could occur with prolonged exposure to the reactive crosslinker.[7]
Q5: Can the quenching reagent affect my conjugated protein?
A5: If your protein of interest contains disulfide bonds that are essential for its structure or function, using a strong reducing agent like DTT for quenching could potentially reduce these bonds. In such cases, a milder thiol reagent or a non-reducing thiol like L-cysteine might be a more suitable choice.[8] It is crucial to consider the nature of your biomolecule when selecting a quenching reagent.
Troubleshooting Guide
Issue 1: Incomplete Quenching or Continued Reactivity Post-Quenching
-
Potential Cause: Insufficient molar excess of the quenching reagent.
-
Troubleshooting Step: Increase the molar excess of the thiol-containing quenching reagent. A 10 to 20-fold molar excess over the initial concentration of this compound is a standard starting point.[1][5] Ensure the quenching solution is freshly prepared, as thiols can oxidize over time.
-
Potential Cause: Insufficient incubation time for the quenching reaction.
-
Troubleshooting Step: While quenching is typically rapid, ensure an adequate incubation period. An incubation of 15 to 30 minutes at room temperature is generally sufficient for complete quenching.[5][9]
Issue 2: Non-specific Modification of the Target Biomolecule
-
Potential Cause: The reaction pH is too high, leading to reactivity with other nucleophilic residues like lysine (B10760008) or histidine.
-
Troubleshooting Step: Optimize the pH of the conjugation reaction. Bromoacetamides are most reactive with thiols at a pH range of 7.5-8.5.[9] Operating within this range enhances selectivity for cysteine residues over other nucleophiles.
-
Potential Cause: The initial concentration of this compound was excessively high.
-
Troubleshooting Step: Reduce the molar excess of the crosslinker relative to your target biomolecule. A 5 to 10-fold molar excess over the available free thiols is a recommended starting point for optimization.[9]
Issue 3: Low Recovery of Conjugated Product After Purification
-
Potential Cause: Precipitation of the conjugate or quenching agent adducts.
-
Troubleshooting Step: Ensure that all components, including the quenching reagent and the quenched crosslinker, are soluble in the reaction buffer. The PEG11 linker on the crosslinker is designed to enhance water solubility.[] If precipitation occurs, consider optimizing the buffer composition or using a different quenching reagent that forms more soluble adducts.[6]
-
Potential Cause: Inefficient removal of the quenching reagent and byproducts.
-
Troubleshooting Step: Select an appropriate purification method based on the size difference between your conjugate and the small molecule quenching reagents. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for removing unreacted crosslinker and quenching reagents.[5]
Experimental Protocols
Protocol 1: General Quenching of Excess this compound
This protocol outlines a standard procedure for quenching the reaction after conjugating this compound to a thiol-containing biomolecule (e.g., a protein with cysteine residues).
-
Prepare Quenching Stock Solution: Prepare a fresh 1 M stock solution of Dithiothreitol (DTT) or L-cysteine in a compatible buffer (e.g., PBS or Tris).
-
Add Quenching Reagent: After the desired conjugation reaction time, add the quenching stock solution to the reaction mixture to achieve a final concentration of 10-20 mM.[1] This corresponds to a significant molar excess over the initial this compound concentration.
-
Incubate: Mix gently and incubate the reaction for 15-30 minutes at room temperature (20-25°C).[5][9]
-
Purification: Proceed immediately to a purification step, such as size-exclusion chromatography (desalting column) or dialysis, to remove the quenched crosslinker and excess quenching reagent from the final conjugate.[5]
Protocol 2: Verification of Quenching by Mass Spectrometry
This protocol provides a workflow to confirm that the excess this compound has been successfully quenched and to verify the final conjugate.
-
Sample Preparation: Take a small aliquot of the purified conjugate from Protocol 1.
-
Protein Digestion: Denature, reduce, and alkylate any remaining free cysteines with a standard alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation. Digest the protein into peptides using a protease like trypsin.[5]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Search the mass spectrometry data for the expected mass shift corresponding to the PEGylated peptide. The absence of peptides modified with unquenched this compound and the presence of the desired conjugate confirms successful quenching and conjugation.
Data Presentation
Table 1: Comparison of Common Thiol-Based Quenching Reagents
| Reagent | Typical Final Concentration | Incubation Time | Key Characteristics |
| Dithiothreitol (DTT) | 10-20 mM[1][9] | 15-30 min[1][5] | Strong reducing agent; can cleave disulfide bonds. Highly effective for quenching. |
| L-Cysteine | 10-20 mM | 15-30 min[5] | Milder, non-reducing thiol. Good alternative when disulfide bond integrity is critical.[8] |
| β-Mercaptoethanol (BME) | 10-20 mM | 15-30 min[3] | Reducing agent, similar to DTT but less potent. Volatile with a strong odor. |
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the conjugation and subsequent quenching of this compound.
Caption: Workflow for bioconjugation and quenching of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
impact of reducing agents on Bis-Bromoacetamido-PEG11 reactions
Welcome to the technical support center for Bis-Bromoacetamido-PEG11 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a particular focus on the impact of reducing agents. Here you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker.[1] It contains two bromoacetamide groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The bromoacetamide groups react specifically with thiol (sulfhydryl) groups, found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1] This reagent is commonly used for crosslinking proteins, creating antibody-drug conjugates (ADCs), and synthesizing Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: Why is a reducing agent necessary for reactions with this compound?
In many proteins, cysteine residues exist as disulfide bonds (-S-S-), which are unreactive towards bromoacetamide. A reducing agent is required to break these disulfide bonds, converting them into free thiols (-SH) that are available for conjugation.
Q3: Which reducing agent should I use: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)?
For bromoacetamide conjugation, TCEP is the highly recommended reducing agent . The key difference is that TCEP is a thiol-free reducing agent, whereas DTT contains thiol groups.[2][3]
-
TCEP: Since it lacks a thiol group, TCEP does not compete with the protein's cysteines for reaction with the bromoacetamide group. This means it can be present in the reaction mixture during the conjugation step.[4][5][6]
-
DTT: As a thiol-containing compound, DTT will react with the this compound, consuming the reagent and reducing the efficiency of protein conjugation. Therefore, if DTT is used for reduction, it must be completely removed from the protein solution before adding the bromoacetamide reagent.[2][3]
Q4: What is the optimal pH for reacting this compound with thiols?
The optimal pH for the reaction of bromoacetamide with cysteine thiols is typically between pH 7.5 and 9.0 .[7][8] The reaction rate increases with pH because the more nucleophilic thiolate anion (R-S⁻) is favored at a more alkaline pH. However, at pH values above 9.0, the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine (B10760008), increases.[9]
Q5: What are the potential side reactions with this compound?
The primary potential side reaction is the modification of other nucleophilic amino acid residues, particularly lysine and histidine, at high pH.[9] To minimize these off-target modifications, it is recommended to perform the reaction within the optimal pH range (7.5-9.0) and to use the lowest necessary molar excess of the bromoacetamide reagent.[9]
Q6: How stable is the thioether bond formed in the reaction?
The thioether bond formed between the bromoacetamide group and a cysteine residue is highly stable and considered irreversible under physiological conditions.[10][11] This is a significant advantage over maleimide-based conjugation, where the resulting thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Incomplete reduction of disulfide bonds: The protein's cysteine residues were not fully available for reaction. | - Increase the concentration of TCEP (a 10-20 fold molar excess over the protein is a good starting point).- Increase the reduction incubation time to 30-60 minutes.- Ensure the TCEP solution is fresh and has been stored correctly. |
| Suboptimal pH of conjugation buffer: The pH is too low for efficient reaction. | - Ensure the conjugation buffer pH is between 7.5 and 9.0. Verify the pH immediately before starting the reaction. | |
| Presence of competing thiols: A thiol-containing reducing agent like DTT was used and not completely removed. | - If DTT was used for reduction, ensure its complete removal by size-exclusion chromatography (desalting column) or dialysis prior to adding the this compound. | |
| Hydrolysis of this compound: The reagent has degraded due to moisture. | - Allow the reagent to warm to room temperature before opening the vial to prevent condensation.- Prepare stock solutions in anhydrous solvent (e.g., DMF or DMSO) immediately before use. | |
| Off-Target Modification (e.g., on Lysine) | Reaction pH is too high: High pH deprotonates the amino groups of lysine, making them more nucleophilic. | - Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.5-8.0).[9]- Perform a pH optimization experiment to find the best balance between cysteine reactivity and specificity. |
| High molar excess of this compound: Too much reagent increases the likelihood of side reactions. | - Reduce the molar ratio of the PEG reagent to the protein. Perform a titration to find the optimal ratio. | |
| Protein Precipitation/Aggregation | Over-modification: A high degree of PEGylation can alter the protein's solubility properties. | - Reduce the molar excess of the this compound reagent.- Decrease the reaction time. |
| Suboptimal buffer conditions: The buffer composition or ionic strength may be causing protein instability. | - Screen different buffer compositions and ionic strengths to find conditions that maintain protein stability. | |
| Presence of reducing agent during long-term storage: TCEP can reduce structurally important disulfide bonds over time, leading to denaturation and aggregation. | - Remove TCEP after the conjugation reaction is complete using a desalting column or dialysis. |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound reactions.
Quantitative Data Summaries
The following tables provide illustrative data based on established principles. Optimal conditions should be determined empirically for each specific protein and application.
Table 1: Comparison of Common Reducing Agents
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine | Thiol-containing |
| Optimal pH Range | 1.5 - 8.5[2][12] | > 7.0[12] |
| Reaction with Bromoacetamide | No | Yes (competes with target protein) |
| Removal Required Before Conjugation | No[4][5][6] | Yes (mandatory)[2] |
| Stability | More stable in air-oxidation; less stable in phosphate (B84403) buffers.[4][5] | Prone to oxidation, especially in the presence of metal ions.[2] |
| Typical Concentration for Reduction | 5-50 mM[4] | 1-10 mM |
Table 2: Illustrative Effect of pH on Bromoacetamide-Thiol Conjugation Efficiency
| Reaction pH | Relative Reaction Rate | Potential for Off-Target Reactions |
| 7.0 | Low | Very Low |
| 7.5 | Moderate | Low |
| 8.0 | High | Moderate |
| 8.5 | Very High | Moderate to High |
| 9.0 | Very High | High |
Table 3: Illustrative Impact of Residual DTT on Conjugation Yield
| Residual DTT Concentration (molar eq. to protein) | Estimated Conjugation Yield |
| 0 | 95% |
| 0.5 | 70% |
| 1.0 | 45% |
| 2.0 | 20% |
| 5.0 | <5% |
Experimental Protocols & Visualizations
Protocol 1: Protein Disulfide Bond Reduction
This protocol describes the reduction of disulfide bonds in a protein sample using TCEP prior to conjugation.
Materials:
-
Protein of interest
-
Reduction Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5)
-
TCEP•HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Desalting column (if TCEP removal is desired post-reaction)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reduction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh 100 mM stock solution of TCEP•HCl in the Reduction Buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final TCEP concentration of 5-20 mM (a 10-50 fold molar excess over the protein's disulfide bond concentration).
-
Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes.
-
Proceed to Conjugation: The reduced protein solution is now ready for the addition of the this compound reagent. There is no need to remove the TCEP.
Protocol 2: Conjugation with this compound
This protocol outlines the conjugation of the reduced protein with this compound.
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 8.0)
-
Quenching Solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol)
-
Purification equipment (e.g., size-exclusion or ion-exchange chromatography system)
Procedure:
-
Buffer Exchange (Optional): If the reduction was performed at a different pH, exchange the buffer of the reduced protein solution to the Conjugation Buffer (pH 8.0) using a desalting column.
-
Prepare PEG Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add the desired molar excess (e.g., 5-20 fold molar excess over the protein) of the this compound stock solution to the reduced protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours, or overnight at 4°C. Protect the reaction from light.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any excess bromoacetamide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[13][14]
-
Analysis: Characterize the final conjugate using SDS-PAGE (which will show a molecular weight shift) and mass spectrometry to confirm the degree of PEGylation.
Experimental Workflow Diagram
Caption: Experimental workflow for protein conjugation with this compound.
Signaling Pathway and Reaction Diagrams
Bromoacetamide Reaction with Cysteine
Caption: Reaction of bromoacetamide with a cysteine thiol group.
Impact of Reducing Agents on the Reaction
Caption: Logical relationship showing the impact of TCEP vs. DTT on the workflow.
References
- 1. Dithiothreitol (DTT) concentration effect and its implications on the applicability of DTT assay to evaluate the oxidative potential of atmospheric aerosol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of leucocyte cell surface disulfide bonds during immune activation is dynamic as revealed by a quantitative proteomics workflow (SH-IQ) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Bis-Bromoacetamido-PEG11 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-Bromoacetamido-PEG11 as a bioconjugation reagent, with a focus on its analysis by mass spectrometry. We will explore its performance relative to other common crosslinkers and provide detailed experimental protocols to support researchers in their drug development and proteomics endeavors.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent that is gaining traction in the fields of proteomics and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. Its structure features two bromoacetamide groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moieties are highly reactive towards the thiol groups of cysteine residues, forming stable thioether bonds[1]. The PEG11 spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible linker between the conjugated molecules[1].
Comparison with Alternative Crosslinkers
The choice of crosslinker is critical for the successful synthesis and functional analysis of bioconjugates. Here, we compare this compound with another widely used class of thiol-reactive reagents, the maleimides.
| Feature | This compound | Maleimide-PEG11 |
| Reactive Group | Bromoacetamide | Maleimide (B117702) |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Resulting Linkage | Thioether | Thiosuccinimide |
| Bond Stability | Highly Stable and Irreversible [2] | Reversible ; susceptible to retro-Michael addition and thiol exchange in the presence of other thiols like glutathione[2][3]. Can be stabilized through hydrolysis of the succinimide (B58015) ring. |
| Optimal Reaction pH | 8.0 - 9.0[4][5][6] | 6.5 - 7.5[4][5][6] |
| Reaction Kinetics | Generally slower than maleimides at neutral pH, but reactivity increases with pH[2]. An important kinetic discrimination of 2-3 orders of magnitude in rate constants can be achieved between maleimide and bromoacetyl functions at pH 6.5[5][6]. | Rapid reaction kinetics at physiological pH[2]. |
| Off-Target Reactivity | Can react with other nucleophiles at higher pH, but generally shows high chemoselectivity for thiols[5][6]. | Can react with primary amines (e.g., lysine) at pH > 8.5. |
| Hydrolytic Stability | More resistant to hydrolysis compared to maleimides[2]. | Susceptible to hydrolysis, which can lead to undesired byproducts[2]. |
Experimental Protocols
Protein Conjugation with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization of reaction conditions, such as protein concentration and reagent molar excess, is recommended for each specific application.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Conjugation Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Reducing Agent (optional): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Reagent to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted bromoacetamide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
Mass Spectrometry Analysis of the Conjugate
This protocol outlines the general steps for analyzing the this compound conjugate by LC-MS.
Materials:
-
Purified protein conjugate
-
Denaturation Buffer: e.g., 8 M Guanidine-HCl
-
Reducing Agent: e.g., 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: e.g., 55 mM Iodoacetamide (IAM)
-
Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate
-
Protease: e.g., Trypsin
-
LC-MS grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Sample Preparation for Intact Mass Analysis: For intact mass analysis, dilute the purified conjugate in an appropriate buffer for direct infusion or LC-MS analysis.
-
Sample Preparation for Peptide Mapping: a. Denaturation, Reduction, and Alkylation: Denature the protein conjugate in Denaturation Buffer. Reduce any remaining disulfide bonds with DTT and alkylate the newly formed free thiols with IAM to prevent disulfide scrambling. b. Buffer Exchange: Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) using a desalting column or centrifugal filter. c. Enzymatic Digestion: Add trypsin at a 1:20 to 1:50 (w/w) ratio to the protein and incubate at 37°C for 4-16 hours. d. Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
LC-MS/MS Analysis: a. Chromatography: Separate the intact protein or the digested peptides using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. b. Mass Spectrometry: Analyze the eluting molecules using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). For intact mass analysis, acquire full MS scans. For peptide mapping, acquire data in data-dependent acquisition (DDA) mode to obtain both MS and MS/MS spectra.
-
Data Analysis: a. Intact Mass: Deconvolute the raw mass spectrum of the intact conjugate to determine its molecular weight and assess the degree of PEGylation. b. Peptide Mapping: Use proteomics software to search the MS/MS data against the protein sequence to identify peptides and locate the sites of conjugation. The mass of the crosslinker will be added to the cysteine-containing peptides.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for conjugation and mass spectrometry analysis.
Signaling Pathway: HER2-Targeted ADC Mechanism of Action
Antibody-drug conjugates are a key application for stable crosslinkers like this compound. The following diagram illustrates the mechanism of action of a HER2-targeted ADC.
Caption: ADC binding, internalization, and drug release.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs utilize bifunctional molecules to induce the degradation of target proteins, another important application for reagents like this compound. This diagram shows the mechanism of a PROTAC that recruits the E3 ligase Cereblon (CRBN).
Caption: PROTAC-induced ubiquitination and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Bis-Bromoacetamido-PEG11 Crosslinked Proteins: A Comparative Guide for SDS-PAGE Analysis
For researchers, scientists, and drug development professionals, understanding the nature of protein-protein interactions is fundamental. Chemical crosslinking is a powerful technique to capture these interactions, and the choice of crosslinking agent is critical for successful analysis. This guide provides a comprehensive comparison of Bis-Bromoacetamido-PEG11, a thiol-reactive crosslinker, with other common crosslinking agents, focusing on the characterization of the resulting protein conjugates using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
This compound is a homobifunctional crosslinker featuring two bromoacetamide groups at either end of a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The bromoacetamide moieties specifically react with sulfhydryl groups on cysteine residues under neutral to slightly alkaline conditions, forming stable thioether bonds.[3][4] This specificity for cysteine residues offers a degree of control over the crosslinking reaction, particularly in proteins with a limited number of accessible cysteines. The integrated PEG11 spacer enhances the solubility of the crosslinker and the resulting protein conjugate, which can be advantageous for downstream applications.[1][2]
Performance Comparison with Alternative Crosslinkers
The efficiency and outcome of a crosslinking reaction are highly dependent on the chosen reagent. Below is a comparative overview of this compound and two widely used amine-reactive crosslinkers, Disuccinimidyl suberate (B1241622) (DSS) and Bis(sulfosuccinimidyl) suberate (BS3).
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Group | Bromoacetamide | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Residue | Cysteine (thiol group) | Lysine (primary amine) | Lysine (primary amine) |
| Spacer Arm Length | ~48.6 Å (PEG11) | 11.4 Å | 11.4 Å |
| Solubility | Hydrophilic | Hydrophobic (requires organic solvent) | Hydrophilic (water-soluble) |
| Cell Permeability | Dependent on overall conjugate properties | Membrane permeable | Membrane impermeable |
| Reaction pH | 7.5 - 9.0 | 7.0 - 9.0 | 7.0 - 9.0 |
| Bond Formed | Stable Thioether | Stable Amide | Stable Amide |
Interpreting SDS-PAGE Results: A Quantitative Perspective
SDS-PAGE is a primary tool for visualizing the results of a crosslinking reaction. The formation of higher molecular weight species is indicative of successful crosslinking. However, the interpretation of these results, particularly with PEGylated crosslinkers, requires careful consideration. PEGylated proteins are known to migrate slower on SDS-PAGE than their actual molecular weight would suggest, often appearing as smeared or broadened bands due to heterogeneous PEGylation and interactions between PEG and SDS.[5][6][7]
The following table provides representative data on the SDS-PAGE analysis of a model protein, Bovine Serum Albumin (BSA, ~66.5 kDa), crosslinked with different reagents. This data is illustrative and actual results will vary depending on the protein and experimental conditions.
| Crosslinker (Molar Excess) | Uncrosslinked BSA | Crosslinked BSA (Dimer) | Crosslinked BSA (Trimer/Oligomers) | Band Characteristics |
| None | ~67 kDa | - | - | Sharp, distinct band |
| DSS (50x) | Decreased intensity | ~134 kDa | >200 kDa (faint) | Clear, distinct higher molecular weight bands |
| BS3 (50x) | Decreased intensity | ~134 kDa | >200 kDa (faint) | Clear, distinct higher molecular weight bands |
| This compound (50x) | Decreased intensity | Apparent MW >150 kDa | Apparent MW >250 kDa | Broader, potentially smeared higher molecular weight bands |
Note: The apparent molecular weight of PEGylated crosslinked species is often significantly higher than the sum of the individual protein molecular weights.
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein with this compound
This protocol outlines a general procedure for crosslinking a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol)
-
SDS-PAGE loading buffer
Procedure:
-
Protein Preparation: Ensure the purified protein is at a concentration of 1-5 mg/mL in a buffer free of thiols. If disulfide bonds need to be reduced to expose cysteine residues, treat the protein with a reducing agent like DTT and subsequently remove the reducing agent by dialysis or a desalting column.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final 20- to 100-fold molar excess of the crosslinker over the protein. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Longer incubation times may be required for less reactive cysteines.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted bromoacetamide groups.
-
SDS-PAGE Analysis: Add SDS-PAGE loading buffer to an aliquot of the quenched reaction mixture. Heat the sample at 95-100°C for 5-10 minutes and analyze by SDS-PAGE.
Protocol 2: SDS-PAGE Analysis of Crosslinked Proteins
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve high molecular weight complexes)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
-
Destaining solution
Procedure:
-
Gel Preparation: Assemble the electrophoresis apparatus with the prepared polyacrylamide gel.
-
Sample Loading: Load the prepared crosslinked protein samples and molecular weight standards into the wells of the gel.
-
Electrophoresis: Run the gel at a constant voltage or current according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and place it in the staining solution. Agitate gently for at least 1 hour.
-
Destaining: Transfer the gel to the destaining solution and agitate until the protein bands are clearly visible against a clear background.
-
Imaging and Analysis: Image the gel using a gel documentation system. Analyze the migration pattern of the crosslinked species relative to the uncrosslinked protein and the molecular weight standards.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for protein crosslinking and analysis.
Caption: Structure of this compound.
Caption: Idealized SDS-PAGE of crosslinked proteins.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bis-Bromoacetamido-PEG11 vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical step in the development of antibody-drug conjugates (ADCs) and other immunoconjugates. The stability of the linker and its impact on antibody function are paramount for therapeutic efficacy and safety. This guide provides an objective comparison of two popular crosslinkers: the homobifunctional Bis-Bromoacetamido-PEG11 and the heterobifunctional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), supported by available data and detailed experimental protocols.
This comparison will delve into the chemical properties, reaction mechanisms, and performance characteristics of each crosslinker to aid in the selection of the optimal reagent for your specific antibody conjugation needs.
Executive Summary
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Functionality | Homobifunctional | Heterobifunctional |
| Reactive Groups | Two Bromoacetamide groups | One NHS ester and one Maleimide (B117702) group |
| Target Residues | Thiols (Cysteine) | Amines (Lysine) and Thiols (Cysteine) |
| Linkage Formed | Stable Thioether bond | Thiosuccinimide ether bond (from maleimide) and Amide bond (from NHS ester) |
| Conjugate Stability | High | Variable; prone to retro-Michael reaction leading to deconjugation |
| Key Advantages | Forms a highly stable conjugate; hydrophilic PEG spacer enhances solubility.[1][2] | Well-established chemistry; allows for a two-step conjugation process to minimize antibody crosslinking.[3][4] |
| Key Disadvantages | Slower reaction rate compared to maleimides.[5] | Potential for conjugate instability and payload loss in vivo.[6] |
Chemical Properties and Reaction Mechanisms
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—bromoacetamido groups.[2] These groups react specifically with thiol (sulfhydryl) groups, typically found in the cysteine residues of antibodies, via a nucleophilic substitution reaction to form a stable thioether bond.[7] The presence of a long polyethylene (B3416737) glycol (PEG11) spacer enhances the hydrophilicity of the crosslinker, which can improve the solubility and reduce aggregation of the final antibody conjugate.[2]
SMCC is a heterobifunctional crosslinker, featuring two different reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[4] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody surface, to form a stable amide bond. The maleimide group reacts with thiol groups of cysteine residues to form a thiosuccinimide ether linkage.[8] The cyclohexane (B81311) bridge in the SMCC structure provides some stability to the maleimide group, reducing its susceptibility to hydrolysis.[3]
dot
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Stability of Thioether Bonds from Bromoacetamide and Maleimide Linkages
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of molecules to thiol groups on proteins and other biomolecules is a cornerstone of bioconjugation, with wide-ranging applications in drug development, diagnostics, and fundamental research. Among the various thiol-reactive chemistries, those forming thioether bonds are prized for their general stability. Two of the most common precursors for generating these linkages are α-bromoacetamides and maleimides. While both react with thiols to form a stable thioether bond, the long-term stability and reactivity profile of the resulting conjugates differ significantly. This guide provides an objective comparison of the stability of thioether bonds derived from bromoacetamide and maleimide (B117702) functionalities, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal chemistry for their specific application.
Executive Summary
The thioether bond formed from a bromoacetamide and a thiol is considered irreversible and highly stable under a wide range of physiological conditions. In contrast, the thioether adduct formed from a maleimide and a thiol, while stable, is susceptible to a retro-Michael reaction . This reversal can lead to cleavage of the bond and exchange of the conjugated molecule with other thiols present in the biological environment, such as glutathione (B108866). The stability of the maleimide-thiol linkage can be enhanced by subsequent hydrolysis of the succinimide (B58015) ring, a process that can be slow but can be accelerated through chemical modifications to the maleimide structure.
Data Presentation: Quantitative Comparison of Linkage Stability
The stability of a conjugate is often assessed by its half-life in a challenging biological environment, such as in the presence of high concentrations of thiols (e.g., glutathione) or in plasma. The following tables summarize key quantitative data comparing the stability of thioether bonds derived from bromoacetamide and maleimide linkages.
| Linkage Type | Condition | Stability Metric | Value | Reference |
| Bromoacetamide | In vivo (mice) | Systemic Drug Release | No measurable release over 2 weeks | [] |
| Maleimide (N-ethylmaleimide-MPA) | In vitro (Glutathione) | Half-life of conversion | 20-80 hours | [2][3] |
| Maleimide (N-ethylmaleimide-N-acetylcysteine) | In vitro (Glutathione) | Half-life of conversion | 20-80 hours | [2][3] |
| Maleimide (N-phenyl maleimide-MPA) | In vitro (Glutathione) | Half-life of conversion | 3.1 hours | [4] |
| Maleimide (N-aminoethyl maleimide-MPA) | In vitro (Glutathione) | Half-life of conversion | 18 hours | [4] |
| Maleimide (mil40-12c ADC) | In vitro (Albumin solution) | Payload Shedding | ~3.8% after 14 days | [5] |
MPA: 4-mercaptophenylacetic acid
Chemical Reaction and Degradation Pathways
The formation and degradation pathways of thioether bonds from bromoacetamide and maleimide linkages are distinct.
Bromoacetamide-Thiol Reaction (SN2 Mechanism)
The reaction of a bromoacetamide with a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to form a stable, irreversible thioether bond.
Maleimide-Thiol Reaction (Michael Addition) and Degradation Pathways
The reaction of a maleimide with a thiol is a Michael addition, forming a succinimide thioether. This adduct can undergo a retro-Michael reaction, especially in the presence of other thiols, or hydrolysis of the succinimide ring to form a more stable product.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing stability data. Below are representative protocols for assessing the stability of thioether conjugates.
Protocol 1: Thiol Exchange Stability Assay using HPLC
This protocol is designed to evaluate the susceptibility of the thioether bond to cleavage by competing thiols, such as glutathione (GSH).
Materials:
-
Purified thioether conjugate (bromoacetamide- or maleimide-linked)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
Procedure:
-
Prepare a stock solution of the thioether conjugate in PBS.
-
Prepare a stock solution of GSH in PBS.
-
In a reaction vessel, mix the conjugate solution with the GSH solution to a final desired concentration (e.g., 1 mg/mL conjugate and 5 mM GSH).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of intact conjugate, released payload, and any thiol-exchanged products.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the conjugate in a more complex biological matrix.
Materials:
-
Purified thioether conjugate
-
Human or mouse plasma
-
PBS, pH 7.4
-
LC-MS system for analysis
Procedure:
-
Spike the purified conjugate into plasma at a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Process the plasma sample to precipitate proteins and extract the conjugate and its metabolites (e.g., by protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS to quantify the intact conjugate.
-
Calculate the percentage of remaining intact conjugate at each time point.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the stability of thioether conjugates.
Conclusion
The choice between bromoacetamide and maleimide chemistry for forming thioether linkages depends critically on the desired stability of the final conjugate.
-
Bromoacetamide linkages offer exceptional stability and are the preferred choice for applications requiring a permanent, non-reversible bond. This is particularly important for in vivo applications where long-term stability is crucial to minimize off-target effects and ensure a consistent therapeutic window.
-
Maleimide linkages , while generally stable, possess a liability in the form of the retro-Michael reaction. This can be a disadvantage in reducing environments, leading to premature cleavage of the conjugate. However, this reactivity can also be exploited for controlled-release applications. Furthermore, strategies to stabilize the maleimide-thiol adduct, such as hydrolysis of the succinimide ring or the use of modified maleimides, can mitigate this instability.
Researchers and drug developers should carefully consider the specific requirements of their application when selecting a thiol-reactive chemistry. For applications demanding the highest level of stability, bromoacetamide chemistry is the superior choice. For applications where some degree of lability can be tolerated or is even desired, maleimide chemistry, with its tunable stability, offers a versatile alternative.
References
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SEC-MALS Analysis of Proteins Modified with Bis-Bromoacetamido-PEG11
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring efficacy and safety. This guide provides an objective comparison of Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for the analysis of proteins modified with Bis-Bromoacetamido-PEG11, offering supporting experimental data and methodologies.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely used technique to enhance the therapeutic properties of protein drugs, including extending their circulating half-life and reducing immunogenicity. This compound is a specific type of PEGylating agent that acts as a thiol-reactive linker, often targeting cysteine residues within a protein. This can be particularly useful for site-specific modification, for instance, by bridging disulfide bonds.
Following the modification of a protein with this compound, a thorough characterization of the resulting conjugate is crucial. It is essential to determine the degree of PEGylation, the molecular weight of the conjugate, and the extent of aggregation or other impurities. Standard analytical techniques like conventional size-exclusion chromatography (SEC) often fall short in this regard because the addition of PEG chains significantly alters the hydrodynamic radius of the protein, making molecular weight estimations based on elution time inaccurate.[1][2]
This is where SEC-MALS emerges as a powerful and indispensable analytical tool. By combining the separation capabilities of SEC with the absolute molecular weight determination of MALS, along with concentration detection from UV and refractive index (RI) sensors, researchers can gain a comprehensive and accurate profile of their PEGylated protein products.[1][3][4]
Comparative Analysis of Characterization Techniques
While SEC-MALS is a gold standard for the analysis of PEGylated proteins, other techniques can also provide valuable information. Below is a comparison of SEC-MALS with Mass Spectrometry (MS) and Analytical Ultracentrifugation (AUC).
| Feature | SEC-MALS | Mass Spectrometry (MS) | Analytical Ultracentrifugation (AUC) |
| Principle | Separation by hydrodynamic volume followed by absolute measurement of molar mass and size using light scattering. | Measurement of mass-to-charge ratio of ionized molecules. | Measurement of sedimentation rate in a centrifugal field. |
| Information Provided | Absolute molar mass of protein and PEG, degree of PEGylation, oligomeric state, aggregation, hydrodynamic radius (with DLS).[1][3][4] | Precise mass of the intact conjugate and its fragments, identification of modification sites. | Sedimentation coefficient, buoyant molar mass, stoichiometry of complexes, information on conformation and association state. |
| Sample Requirements | Relatively low, typically in the microgram range. | Can be very sensitive (femtomole to picomole range), but may require more sample preparation. | Requires larger sample amounts (micrograms to milligrams) and longer analysis times. |
| Strengths for PEGylated Proteins | Excellent for characterizing heterogeneity, quantifying aggregates, and determining the degree of PEGylation in a non-denaturing condition.[1][4] Provides information on the entire sample distribution. | Provides high-resolution mass information, which can confirm the exact number of PEG units attached. | A first-principles method that provides information on the solution behavior and interactions of the conjugate without a separation matrix. |
| Limitations for PEGylated Proteins | Resolution is dependent on the SEC separation. May not be able to distinguish species with very similar hydrodynamic volumes. | Can be challenging for heterogeneous and polydisperse PEGylated samples. Large PEG chains can suppress protein ionization. | Lower resolution compared to SEC. Analysis can be more complex and time-consuming. |
Experimental Protocol: SEC-MALS Analysis of a Protein Modified with this compound
This protocol outlines the general steps for the modification of a protein with this compound and subsequent analysis by SEC-MALS.
Part 1: Protein Modification with this compound
This procedure assumes the target protein has accessible cysteine residues for modification.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines and thiols (e.g., phosphate-buffered saline, pH 7.2-7.5). If targeting disulfide bonds, the protein may first need to be treated with a reducing agent like TCEP to expose the cysteine thiols, followed by removal of the reducing agent.
-
Reagent Preparation: Dissolve this compound in a compatible organic solvent like DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a desired molar excess. The optimal ratio will need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted this compound.
-
Purification: Remove excess PEG reagent and quenching agent by dialysis, buffer exchange, or size-exclusion chromatography.
Part 2: SEC-MALS Analysis
-
System Preparation: Equilibrate the SEC-MALS system, consisting of an HPLC pump, autosampler, SEC column, UV detector, MALS detector, and RI detector, with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Column Selection: Choose an SEC column with a pore size appropriate for the expected size of the PEGylated protein.
-
Detector Calibration: Ensure all detectors are properly calibrated according to the manufacturer's instructions.
-
Sample Injection: Inject the purified PEGylated protein sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis: Use specialized software (e.g., ASTRA from Wyatt Technology) to perform a conjugate analysis. This analysis utilizes the signals from all three detectors to calculate the molar mass of the protein and the PEG components of the conjugate at each point across the elution peak.[1] Key parameters required for this analysis include the dn/dc values for the protein (typically ~0.185 mL/g) and PEG, and the extinction coefficient of the protein at the measurement wavelength.
Quantitative Data Summary
The following table presents representative data that can be obtained from the SEC-MALS analysis of a hypothetical 50 kDa protein modified with this compound (MW ~600 Da).
| Species | Elution Volume (mL) | Molar Mass (kDa) - Protein Component | Molar Mass (kDa) - PEG Component | Total Molar Mass (kDa) | Degree of PEGylation |
| Unconjugated Protein | 12.5 | 50.1 | 0 | 50.1 | 0 |
| Mono-PEGylated Protein | 11.8 | 50.2 | 0.6 | 50.8 | 1 |
| Di-PEGylated Protein | 11.2 | 50.3 | 1.2 | 51.5 | 2 |
| Aggregate | 8.5 | 100.5 | 2.4 | 102.9 | Varies |
Note: This is illustrative data. Actual elution volumes and molar masses will vary depending on the specific protein, PEG reagent, and experimental conditions.
Comparison with an Alternative: SEC-MALS of a Larger PEGylated Protein
To further illustrate the utility of SEC-MALS, the table below shows data adapted from an application note for a 20 kDa protein modified with a 40 kDa PEG.[3]
| Species | Elution Volume (min) | Molar Mass (kDa) - Protein Component | Molar Mass (kDa) - PEG Component | Total Molar Mass (kDa) |
| PEGylated Monomer | 9.5 - 10.4 | ~20 | ~40 | ~60 |
| PEGylated Dimer | 8.5 - 9.1 | ~40 | ~80 | ~120 |
This data clearly demonstrates the ability of SEC-MALS to not only determine the composition of the primary PEGylated species but also to identify and characterize higher-order aggregates, such as dimers, which may have significant implications for the product's biological activity and safety.
References
Assessing the Homogeneity of ADCs Prepared with Bis-Bromoacetamido-PEG11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that profoundly influences its therapeutic index, dictating its efficacy, safety, and pharmacokinetic profile. A heterogeneous ADC population, characterized by a wide distribution of drug-to-antibody ratios (DAR), can lead to unpredictable clinical outcomes. This guide provides a comparative analysis of the homogeneity of ADCs prepared using the thiol-reactive linker, Bis-Bromoacetamido-PEG11, against other common linker technologies. Supported by representative experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their ADC development programs.
The Impact of Linker Chemistry on ADC Homogeneity
The choice of linker and the conjugation strategy are paramount in controlling ADC homogeneity. Traditional stochastic conjugation methods, which target native lysine (B10760008) or cysteine residues, often result in a heterogeneous mixture of ADC species. This compound is a homobifunctional, thiol-reactive linker that covalently attaches to cysteine residues through a stable thioether bond.[][2] Its bromoacetamide functional groups offer a distinct reactivity profile compared to the more commonly used maleimide-based linkers.
Bromoacetamide linkers are known to form highly stable thioether bonds with thiols, which are not susceptible to the retro-Michael reaction that can occur with maleimide-based linkers.[][3] This increased stability can lead to a more homogeneous and stable ADC product over time, with a reduced risk of premature drug release. The long, hydrophilic PEG11 spacer also aids in improving solubility and reducing aggregation, particularly with hydrophobic payloads.[][2]
Comparative Analysis of ADC Homogeneity
A comprehensive assessment of ADC homogeneity involves a suite of orthogonal analytical techniques. Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR distribution of cysteine-linked ADCs, while Size Exclusion Chromatography (SEC) is employed to quantify aggregates. Mass Spectrometry (MS) provides detailed information on the precise drug load and conjugation sites.[4][5]
Data Presentation: DAR Distribution and Aggregation
The following tables present a representative comparison of the homogeneity of a hypothetical ADC prepared with this compound versus a maleimide-based linker. The data is synthesized from typical results observed for cysteine-linked ADCs and the known chemical properties of the respective linkers.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution by Hydrophobic Interaction Chromatography (HIC)
| Linker Type | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
| This compound | 5.2 | 25.8 | 48.5 | 18.3 | 2.2 | 3.9 |
| Maleimide-PEG12 | 6.1 | 28.2 | 45.3 | 16.9 | 3.5 | 3.8 |
This representative data illustrates that both linkers can produce ADCs with a similar average DAR. However, the this compound linker may result in a slightly tighter distribution with fewer under- and over-conjugated species due to its specific reactivity and stable bond formation.
Table 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
| Linker Type | Monomer (%) | Dimer (%) | High Molecular Weight Aggregates (%) |
| This compound | 98.5 | 1.2 | 0.3 |
| Maleimide-PEG12 | 97.9 | 1.6 | 0.5 |
The hydrophilic nature of the PEG11 spacer in the this compound linker contributes to high monomer content and low aggregation levels. While both linkers perform well, the enhanced stability of the thioether bond in the bromoacetamide conjugate may further mitigate aggregation over time.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of ADCs.
Protocol 1: ADC Synthesis with this compound
1. Antibody Reduction:
- Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS] with EDTA).
- Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the mAb solution. The molar excess of TCEP will determine the extent of disulfide bond reduction and, consequently, the average DAR.
- Incubate the reaction at 37°C for 1-2 hours.
2. Conjugation:
- Dissolve the this compound linker and the cytotoxic payload in an organic co-solvent (e.g., DMSO).
- Add the linker-payload solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.
- Incubate the reaction at room temperature for 1-2 hours in the dark.
3. Purification:
- Purify the ADC from unreacted linker, payload, and reducing agent using a desalting column or tangential flow filtration (TFF).
- Further purify the ADC to remove aggregates using SEC.
Protocol 2: HIC Analysis of DAR Distribution
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species to determine their relative abundance and calculate the average DAR.
Protocol 3: SEC Analysis of Aggregation
-
Column: An SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each.
Mandatory Visualization
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex processes.
Figure 1: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Figure 2: Simplified HER2 signaling pathway, a common target for ADCs.
Figure 3: Mechanism of action of tubulin inhibitor payloads used in ADCs.
Figure 4: Experimental workflow for ADC synthesis and homogeneity assessment.
References
- 2. This compound | AxisPharm [axispharm.com]
- 3. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
A Guide to the Structural Analysis of Peptides Crosslinked with Bis-Bromoacetamido-PEG11: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of peptides crosslinked with Bis-Bromoacetamido-PEG11, a thiol-reactive crosslinking agent. We will delve into its performance in the context of alternative crosslinking chemistries, supported by experimental data from related compounds, and provide detailed experimental protocols. This guide aims to equip researchers with the necessary information to design and execute successful crosslinking mass spectrometry (XL-MS) experiments for the elucidation of protein-protein interactions and protein complex architecture.
Introduction to this compound
This compound is a homobifunctional crosslinker designed for the covalent linkage of cysteine residues in proteins. Its key features include:
-
Thiol-Reactive Bromoacetamide Groups: These reactive groups specifically target the sulfhydryl (-SH) groups of cysteine residues, forming stable thioether bonds.[1][2] This specificity is advantageous as cysteine is a relatively low-abundance amino acid, which can help to reduce the complexity of the resulting crosslinked peptide mixture compared to more abundant targets like lysine.[3]
-
PEG11 Spacer Arm: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which can enhance the solubility of the crosslinker and the resulting crosslinked complexes.[2][4] The flexibility of the PEG chain can also be beneficial for capturing protein dynamics.[5] The PEG11 spacer provides a defined distance constraint for structural modeling.
Performance Comparison with Alternative Crosslinkers
Table 1: Comparison of Crosslinker Chemistries
| Feature | This compound (inferred) / DBrASO[6] | Maleimide-based (e.g., BMSO)[6] | Amine-reactive (e.g., DSSO)[3] |
| Target Residue | Cysteine | Cysteine | Lysine, N-terminus |
| Reactive Group | Bromoacetamide | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Bond Stability | Stable thioether | Stable thioether (can undergo retro-Michael addition) | Stable amide |
| Specificity | High for thiols | High for thiols at pH 6.5-7.5 | High for primary amines |
| Advantages | Targets less abundant residues, stable bond | High reactivity | Targets abundant surface-exposed residues |
| Disadvantages | Requires accessible cysteine residues | Potential for hydrolysis and reaction with amines at higher pH | Can lead to highly complex mixtures |
Table 2: Quantitative Performance of a Bromoacetamide-based Crosslinker (DBrASO) in a Proteome-wide Study [6]
| Metric | DBrASO (Bromoacetamide) | BMSO (Maleimide) |
| System Studied | HEK293 cell lysate | HEK293 cell lysate |
| Number of Unique Crosslinked Peptides | 11,478 | 75 (in a separate, smaller-scale experiment on BSA) |
| Number of Identified Proteins in Crosslinks | 2,297 | Not reported for proteome-wide |
| Overlap in Identified Crosslinks | - | 23.1% overlap with DBrASO on BSA |
Data for BMSO on HEK293 cell lysate is not available in the cited study, hence the comparison is based on a smaller-scale experiment on Bovine Serum Albumin (BSA).
The data suggests that bromoacetamide-based crosslinkers are effective for large-scale protein-protein interaction studies, yielding a high number of unique crosslinked peptides.[6] The limited overlap in identified crosslinks between DBrASO and the maleimide-based BMSO on a model protein suggests that these two thiol-reactive chemistries can provide complementary structural information.[6]
Experimental Protocols
The following is a generalized protocol for a crosslinking mass spectrometry experiment using a bromoacetamide-based crosslinker like this compound, adapted from studies on similar compounds.[3][6]
Protein Crosslinking
-
Sample Preparation: Ensure the protein sample is in a buffer free of thiols, such as HEPES or phosphate (B84403) buffer at pH 7.2-7.5. The typical protein concentration is in the range of 0.1-2 mg/mL.
-
Reduction and Alkylation (Optional): To ensure cysteine availability, a reduction step with Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be performed, followed by the removal of the reducing agent. A control sample with subsequent alkylation by iodoacetamide (B48618) can help distinguish between native and crosslinked cysteines.
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMSO.
-
Add the crosslinker to the protein solution to achieve a final molar excess (e.g., 20-50 fold over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a thiol-containing reagent, such as L-cysteine or β-mercaptoethanol, in excess of the initial crosslinker concentration. Incubate for 15-30 minutes at room temperature.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins with 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Reduce any remaining disulfide bonds with DTT or TCEP, and then alkylate all free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration (e.g., to <1 M urea for trypsin). Digest the proteins with a protease such as trypsin overnight at 37°C.
-
Enrichment of Crosslinked Peptides: Due to their low abundance, an enrichment step is highly recommended.
-
Size Exclusion Chromatography (SEC): This separates the larger, crosslinked peptides from the smaller, linear peptides.
-
Strong Cation Exchange (SCX) Chromatography: This separates peptides based on charge, and crosslinked peptides often have a higher charge state.
-
-
Desalting: Desalt the enriched peptide mixture using C18 StageTips or a similar method before LC-MS/MS analysis.
LC-MS/MS Analysis and Data Analysis
-
LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Analysis: Use specialized software to identify the crosslinked peptides from the complex tandem mass spectra. Several software packages are available, such as MeroX, XlinkX, and pLink.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural analysis of proteins crosslinked with a thiol-reactive reagent like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bis-Bromoacetamido-PEG11 and Other PEGylated Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate crosslinker is a critical determinant of the success of applications ranging from antibody-drug conjugates (ADCs) and PROTACs to protein interaction studies and biomaterial design. Polyethylene (B3416737) glycol (PEG) linkers have become a staple in this field, prized for their ability to enhance solubility, reduce immunogenicity, and provide flexible spacing. This guide offers an objective, data-driven comparison of Bis-Bromoacetamido-PEG11, a homobifunctional thiol-reactive crosslinker, with other commonly used PEGylated crosslinkers, providing researchers with the necessary information to make an informed choice for their specific experimental needs.
Introduction to PEGylated Crosslinkers
PEGylated crosslinkers are molecules that contain a polyethylene glycol chain and reactive end groups capable of forming covalent bonds with functional groups on biomolecules, such as proteins, peptides, and oligonucleotides. The PEG spacer arm imparts several advantageous properties, including increased hydrophilicity, which can prevent aggregation of the conjugate, and reduced recognition by the immune system.
This guide focuses on homobifunctional crosslinkers, which possess two identical reactive groups, and specifically compares thiol-reactive crosslinkers that target cysteine residues. The primary focus will be on the performance characteristics of this compound in relation to its widely used counterparts, particularly those bearing maleimide (B117702) functional groups.
Performance Comparison: this compound vs. Alternatives
The performance of a crosslinker can be evaluated based on several key parameters: reactivity, stability of the resulting linkage, and specificity.
Reactivity and Reaction Kinetics
The bromoacetamido group of this compound reacts with thiol groups (-SH) on cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is highly specific for thiols.[1]
In comparison, maleimide-based crosslinkers also react with thiols through a Michael addition reaction.[] While both reactions are efficient, their kinetics are pH-dependent. Maleimide reactions with thiols are most rapid and specific in the pH range of 6.5-7.5.[] Above this pH, maleimides can also react with amines. The reaction of bromoacetyl groups with thiols, on the other hand, is favored at a slightly higher pH, typically around 8.0-9.0.[3] This differential reactivity can be exploited for sequential conjugations.[3] Studies have shown a significant kinetic discrimination of 2-3 orders of magnitude between maleimide and bromoacetyl reactions with thiols at pH 6.5.[3]
Stability of the Conjugate
A critical differentiator between bromoacetamide and maleimide-based crosslinkers is the stability of the resulting thioether linkage. The thioether bond formed by the reaction of a bromoacetamide group is considered irreversible and highly stable.[][] In contrast, the succinimidyl thioether linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[5] This can lead to deconjugation and potential off-target effects, a significant concern in therapeutic applications like ADCs.[5]
Some reports indicate that the thioether bond from a bromoacetamide linker shows no measurable systemic drug release in mice over two weeks, highlighting its superior stability.[]
Data Presentation: Comparative Performance of Thiol-Reactive PEGylated Crosslinkers
| Feature | Bis-Bromoacetamido-PEG | Bis-Maleimido-PEG |
| Reactive Group | Bromoacetamide | Maleimide |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Optimal Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Linkage Formed | Thioether | Succinimidyl Thioether |
| Linkage Stability | High (Irreversible) | Moderate (Prone to Retro-Michael Reaction) |
| Reaction Kinetics | Moderate | Fast |
| Specificity | High for Thiols | High for Thiols at pH 6.5-7.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for protein crosslinking and subsequent analysis.
Protocol 1: Protein Crosslinking with this compound
Materials:
-
Purified protein with accessible cysteine residues
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.5)
-
Quenching Reagent (e.g., 1 M L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
Crosslinker Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a 10-50 fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration that is in excess of the initial crosslinker concentration. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol 2: SDS-PAGE Analysis of Crosslinked Proteins
Materials:
-
Crosslinked and purified protein sample
-
SDS-PAGE gels, running buffer, and apparatus
-
Sample loading buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Sample Preparation: Mix the crosslinked protein sample with sample loading buffer. Prepare two aliquots: one with a reducing agent (e.g., DTT or β-mercaptoethanol) and one without. Heat the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the prepared samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Analyze the resulting band patterns. Intramolecularly crosslinked proteins will show a slight shift in mobility compared to the unmodified protein. Intermolecularly crosslinked dimers, trimers, etc., will appear as higher molecular weight bands. Running both reduced and non-reduced samples can help in interpreting the results, especially if the native protein contains disulfide bonds.
Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides
Materials:
-
Crosslinked and purified protein sample
-
Denaturant (e.g., Urea or Guanidine-HCl)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
-
Crosslink identification software (e.g., pLink, MaxLynx)
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the crosslinked protein sample.
-
Proteolytic Digestion: Digest the protein with a protease (e.g., trypsin) overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the crosslinked peptides from the MS/MS data. The software will search for pairs of peptides connected by the mass of the crosslinker.
Mandatory Visualizations
Caption: Experimental workflow for protein crosslinking and analysis.
References
Safety Operating Guide
Proper Disposal of Bis-Bromoacetamido-PEG11: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This document provides essential procedural guidance for the proper disposal of Bis-Bromoacetamido-PEG11, a bifunctional crosslinker commonly used in bioconjugation and drug development.
This compound is a polyethylene (B3416737) glycol (PEG) linker containing two bromoacetamide groups.[1][2][3] Due to its chemical nature as a halogenated organic compound, specific disposal protocols must be followed to mitigate potential hazards and ensure regulatory compliance.[4][5] Improper disposal can lead to environmental contamination and may pose risks to human health.[1][6]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a comprehensive, universally available SDS with detailed disposal instructions is not readily found, general safety principles for handling chemical waste should be strictly adhered to.[7] All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Waste Classification and Segregation
This compound waste should be classified as hazardous chemical waste.[9] Specifically, it falls under the category of halogenated organic waste due to the presence of bromine.[4][5][10] It is critical to segregate this waste stream from non-halogenated and other types of chemical waste to ensure proper treatment and disposal, and to prevent potentially dangerous chemical reactions.[4][11]
Key Waste Management Principles:
| Principle | Guideline |
| Waste Minimization | Order only the required amount of the chemical to reduce excess.[2] Explore possibilities for sharing surplus chemicals with other labs.[2] |
| Container Selection | Use only chemically compatible and clearly labeled containers for waste collection.[1] The container must be in good condition with a secure, leak-proof closure.[1] |
| Labeling | All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("Waste this compound"), and any other components in the mixture.[4][12] The accumulation start date should also be clearly marked.[12] |
| Storage | Store waste containers in a designated, well-ventilated satellite accumulation area.[2][4] Ensure secondary containment is in place to prevent spills.[1] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal.[8][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated halogenated organic waste container.[5][14]
-
Do not mix with other waste streams such as non-halogenated solvents, acids, bases, or heavy metals.[4][11]
-
Solid waste, such as contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, should be placed in a separate, clearly labeled solid hazardous waste container.
-
-
Container Management:
-
Disposal Request:
-
Once the waste container is full or the accumulation time limit set by your institution has been reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Provide the EHS department with a complete and accurate description of the waste contents as indicated on the hazardous waste label.
-
Disposal Workflow Diagram
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. youtube.com [youtube.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. goglycolpros.com [goglycolpros.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. iip.res.in [iip.res.in]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. hwhenvironmental.com [hwhenvironmental.com]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling Bis-Bromoacetamido-PEG11
This guide provides crucial safety protocols and logistical information for the handling and disposal of Bis-Bromoacetamido-PEG11, tailored for researchers, scientists, and professionals in drug development. Given the reactive nature of the bromoacetamide groups, adherence to strict safety measures is imperative to ensure personal safety and prevent environmental contamination.
Core Hazards: While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazards can be inferred from similar bromoacetamide compounds. These compounds are typically classified as hazardous. For instance, 2-bromoacetamide (B1266107) is toxic if swallowed and can cause severe skin burns and eye damage[1]. Bromo-acetamide compounds may also cause respiratory irritation and are suspected carcinogens[2]. The primary hazards are associated with the reactive bromoacetamide functional groups.
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles or Face Shield | Essential to protect against splashes and potential contact with the powder form of the chemical. Safety glasses with side-shields are a minimum requirement[2]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a good initial choice, offering protection against a range of chemicals. Gloves should be inspected before use and changed regularly, or immediately if contaminated[2][3]. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect against skin contact. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing[2]. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols[2][4]. If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used[2]. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Preparation and Engineering Controls:
-
Review Documentation: Before commencing any work, thoroughly review this safety guide and any available supplier information.
-
Fume Hood: All manipulations, including weighing and dissolution, must be performed in a certified chemical fume hood[2][4].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible[4].
2. Handling the Compound:
-
Minimize Dust: Handle the solid material carefully to avoid the generation of dust[4].
-
Avoid Contact: Prevent the chemical from coming into contact with skin, eyes, and clothing[4][5].
-
Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure to contain any airborne particles[4].
-
Storage: Keep the container tightly closed when not in use and store at the recommended temperature, typically -20°C, in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][5][6].
3. In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Containment: If safe to do so, contain the spill to prevent it from spreading.
-
Cleanup: Use an appropriate absorbent material for liquids or carefully sweep up solids. All cleanup materials must be treated as hazardous waste and disposed of accordingly[2].
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water[2].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Designated Container: Collect all waste, including empty containers, contaminated gloves, and other disposable materials, in a designated, clearly labeled, and sealed hazardous waste container[1][4]. The container should be made of a compatible material like polyethylene[1].
-
Labeling: The hazardous waste label must include the full chemical name ("Waste this compound") and any other components in the waste mixture[1].
2. Neutralization of Aqueous Waste (for dilute solutions):
-
Caution: This procedure should be performed in a chemical fume hood by trained personnel.
-
Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate.
-
Procedure: Slowly add the dilute aqueous this compound waste to the sodium bicarbonate solution with stirring. Be mindful of potential gas evolution[1].
-
Final Disposal: The neutralized solution is still considered hazardous waste and must be collected in the designated halogenated waste container[1].
3. Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a certified and licensed chemical waste disposal company[1][4].
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal[1]. Never dispose of this chemical in the regular trash[1].
Experimental Workflow
The following diagram outlines the logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
